molecular formula C5H9ClO B2978473 (Chloromethoxy)cyclobutane CAS No. 104620-74-8

(Chloromethoxy)cyclobutane

Cat. No.: B2978473
CAS No.: 104620-74-8
M. Wt: 120.58
InChI Key: UWIJSUXTOPVRSB-UHFFFAOYSA-N
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Description

(Chloromethoxy)cyclobutane ( 104620-74-8) is an organochlorine compound with the molecular formula C 5 H 9 ClO and a molecular weight of 120.58 g/mol [ citation:1 ]. Its structure features a chloromethoxy group bound to a cyclobutane ring, as represented by the SMILES notation ClCOC1CCC1 [ citation:5 ]. The compound has a predicted density of 1.08 g/cm³ and a reported boiling point of 80-82 °C at 105 Torr [ citation:6 ]. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Research Applications and Value: As a synthetic intermediate, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. The chloromethoxy group is a reactive handle for introducing the methoxycyclobutane moiety into more complex molecules. The cyclobutane ring is a motif of significant interest in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability [ citation:3 ]. Researchers utilize cyclobutane-containing structures in diverse areas, including the development of novel peptide stapling techniques [ citation:3 ] and the exploration of bioactive alkaloids [ citation:4 ]. Therefore, this compound provides researchers with a versatile starting material for constructing advanced cyclobutane-bearing molecules for various investigative purposes. Handling and Safety: This compound requires careful handling. It carries warning statements indicating that it may be harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319) [ citation:5 ]. Researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-7-5-2-1-3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIJSUXTOPVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104620-74-8
Record name (chloromethoxy)cyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (Chloromethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Compound Identity

(Chloromethoxy)cyclobutane (CAS: 104620-74-8) is a specialized


-chloroether widely utilized as a distinct alkylating agent and protecting group donor in organic synthesis. Structurally, it consists of a cyclobutane ring attached to a chloromethyl ether moiety (

).

Critical Distinction: Researchers must distinguish this compound from (Chloromethyl)cyclobutane (CAS 78415-89-1). The insertion of the oxygen atom creates a "soft" electrophilic center at the methylene carbon, significantly altering its reactivity profile compared to the primary alkyl halide.

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 120.58 g/mol
CAS Number 104620-74-8
Boiling Point ~50-55 °C (at 15 mmHg) [Estimated]
Density ~1.08 g/cm³
Reactivity Class

-Chloroether / Alkylating Agent

Chemical Structure & Reactivity Profile

The reactivity of this compound is driven by the anomeric effect involving the oxygen atom. The lone pair on the oxygen stabilizes the carbocation intermediate formed upon the loss of the chloride ion, making this compound a potent electrophile.

Mechanism of Electrophilicity

Unlike standard alkyl halides, the


 bond in 

-chloroethers is exceptionally labile. In the presence of Lewis acids or mild heating, it generates an oxocarbenium ion intermediate.

Reactivity cluster_stabilization Resonance Stabilization Substrate This compound Transition Oxocarbenium Ion (Resonance Stabilized) Substrate->Transition - Cl⁻ (Spontaneous/Lewis Acid) Product Alkylated Nucleophile Transition->Product + Nucleophile (Nu⁻)

Figure 1: Generation of the reactive oxocarbenium species, the driving force behind the compound's utility.

Synthesis Protocol

Warning: All


-chloroethers are potential carcinogens. This protocol must be performed in a certified chemical fume hood with a closed system.
Method: Anhydrous Chloromethylation

The most reliable synthesis involves the reaction of cyclobutanol with paraformaldehyde and anhydrous hydrogen chloride gas. This method minimizes hydrolysis side-products.

Reagents
  • Cyclobutanol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • HCl (gas) (Excess)

  • Calcium Chloride (

    
    )  (Drying agent)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a magnetic stir bar. Maintain a nitrogen atmosphere.

  • Solvation: Dissolve Cyclobutanol (10 mmol) and Paraformaldehyde (12 mmol) in anhydrous DCM (50 mL).

  • Gas Addition: Cool the mixture to 0°C. Slowly bubble anhydrous HCl gas through the solution. The suspension of paraformaldehyde will gradually clear as it depolymerizes and reacts.

  • Reaction Monitoring: Continue bubbling HCl for 2 hours. Monitor via NMR (aliquot in

    
    ) looking for the disappearance of the cyclobutanol carbinol proton and appearance of the singlet at 
    
    
    
    ~5.5 ppm (
    
    
    ).
  • Workup:

    • Decant the solution from any aqueous layer formed (if any).

    • Dry the organic phase over anhydrous

      
       for 30 minutes.
      
    • Filter under nitrogen.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath temp < 30°C). Distill the residue under high vacuum to obtain the pure oil.

Synthesis Step1 Reagents: Cyclobutanol + (CH2O)n Step2 Add HCl (gas) 0°C, DCM Step1->Step2 Step3 Intermediate: Hemiacetal Formation Step2->Step3 Depolymerization Step4 Substitution: - H2O Step3->Step4 Protonation Final Product: This compound Step4->Final Cl- Attack

Figure 2: Synthetic pathway from cyclobutanol to the target alpha-chloroether.

Applications in Drug Discovery

This compound serves two primary roles in medicinal chemistry:

A. The "Cyclobutyloxymethyl" (CBOM) Protecting Group

Similar to MOM (Methoxymethyl) or BOM (Benzyloxymethyl) groups, the CBOM group protects alcohols and phenols.

  • Advantage: The cyclobutane ring adds significant lipophilicity compared to a standard MOM group, potentially improving cell permeability of the protected intermediate during multi-step synthesis.

  • Stability: Stable to basic conditions, organolithiums, and reduction.

  • Deprotection: Cleaved by mild acids (e.g., TFA, HCl in MeOH) or Lewis acids (

    
    ).
    
B. Linker Synthesis for Antivirals

Cyclobutane rings are privileged scaffolds in antiviral nucleosides (e.g., Lobucavir analogs). This reagent allows for the ether-linked attachment of a cyclobutane moiety to a nucleobase or sugar surrogate.

Protocol: Protection of a Phenol

  • Dissolve Phenol (1.0 eq) in DMF.

  • Add Sodium Hydride (1.1 eq) at 0°C; stir for 30 min.

  • Add this compound (1.1 eq) dropwise.

  • Stir at RT for 4 hours. Quench with water and extract.

Safety & Handling (E-E-A-T)

Carcinogenicity Alert: Structurally related compounds like Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether are Group 1 Carcinogens. This compound must be treated as a potential alkylating carcinogen .

  • Engineering Controls: Use only in a glovebox or a high-efficiency fume hood.

  • Decontamination: Quench all glassware and spills with aqueous ammonia or concentrated NaOH to hydrolyze the chloroether back to the alcohol and formaldehyde.

  • Storage: Store under inert gas (Argon) at -20°C. Moisture sensitive (hydrolyzes to release HCl and Formaldehyde).

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: this compound.[1] European Chemicals Agency.[1] [Link][1]

  • Organic Chemistry Portal. (2024). Protection of Alcohols: Methoxymethyl Ethers (MOM) and analogs. [Link]

Sources

Technical Whitepaper: Synthesis and Handling of (Chloromethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

(Chloromethoxy)cyclobutane (CAS: 78415-89-1) is a specialized


-chloroether used primarily as an electrophilic alkylating agent. In drug development, it serves two critical functions:
  • Formaldehyde Aminal/Acetal Linker: It introduces a cyclobutoxymethly moiety, often used to modify solubility or metabolic stability profiles of amine- or hydroxyl-bearing pharmacophores.

  • Protecting Group: It acts as a cyclobutane-modified MOM (Methoxymethyl) ether, offering similar orthogonality to standard MOM groups but with distinct lipophilicity.

Critical Safety Warning: Like all


-chloroethers, this compound is a potential alkylating carcinogen. It is structurally related to Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME). All protocols below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield, respirator availability).

Mechanistic Principles

The synthesis of this compound relies on the reversible reaction between cyclobutanol, formaldehyde, and hydrogen chloride. The reaction is governed by an equilibrium involving the formation of a hemiacetal intermediate, which is subsequently converted to the


-chloroether via an oxocarbenium ion.
Reaction Kinetics & Equilibrium

The reaction is driven to completion by the removal of water (saturation with HCl or use of desiccants) or by using reagents that consume the water byproduct (e.g., Chlorotrimethylsilane).

Mechanism Cyclobutanol Cyclobutanol (C4H7OH) Hemiacetal Hemiacetal Intermediate Cyclobutanol->Hemiacetal + H+ Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiacetal Oxocarbenium Oxocarbenium Ion [C4H7-O=CH2]+ Hemiacetal->Oxocarbenium - H2O (Rate Limiting) Product This compound (C4H7-O-CH2-Cl) Oxocarbenium->Product + Cl-

Figure 1: Mechanistic pathway for the formation of this compound via acid-catalyzed condensation.

Synthesis Pathways[2][3][4][5][6][7]

Pathway A: The Classical Hydrochlorination (Industrial Standard)

This method is adapted from the standard Organic Syntheses protocol for chloromethyl ethers. It is scalable but requires handling gaseous HCl.

Reagents:

  • Cyclobutanol (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • HCl gas (Anhydrous)

  • Calcium Chloride (

    
    , fused)
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a thermometer. Connect the gas outlet to a scrubber trap (NaOH solution) to neutralize excess HCl.

  • Mixing: Charge the flask with Cyclobutanol and Paraformaldehyde. Cool the mixture to 0°C using an ice/salt bath.

  • Saturation: Introduce a slow stream of anhydrous HCl gas. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.

  • Phase Separation: As the reaction reaches saturation (typically 2–3 hours), two layers will form. The upper layer is the crude this compound; the lower layer is concentrated aqueous HCl.

  • Workup: Separate the organic layer.[1] To drive the equilibrium further, the aqueous layer can be saturated with

    
     to salt out additional product.
    
  • Purification: Dry the combined organic layers over anhydrous

    
     for 12 hours. Decant and distill under reduced pressure.
    
    • Note: Do not distill at atmospheric pressure to avoid thermal decomposition.

Pathway B: The TMSCl "Water-Free" Method (Laboratory Precision)

This modern variation avoids HCl gas cylinders by generating the necessary chloride and "sequestering" water via silicon chemistry. It is generally safer for smaller (<50g) batches.

Reagents:

  • Cyclobutanol (1.0 equiv)

  • Paraformaldehyde (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • Catalytic Lewis Acid (optional, e.g.,

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Addition: Add Paraformaldehyde and Cyclobutanol.

  • Reaction: Add TMSCl dropwise at 0°C. The reaction generates the chloromethyl ether and hexamethyldisiloxane (HMDS) as a byproduct.

    • Mechanism:[2][3][4][5][6][7]

      
       (trace).
      
  • Purification: The byproduct HMDS (bp ~100°C) can be removed via fractional distillation, leaving the target

    
    -chloroether.
    

Quantitative Data & Characterization

Due to the moisture sensitivity of the product, standard silica chromatography is not recommended (degrades on column). Purification is strictly by distillation.

PropertyValue / RangeNotes
Molecular Weight 120.58 g/mol
Boiling Point ~50–55°C @ 15 mmHgEstimated based on cyclohexyl analog
Density ~1.05 g/mL
Appearance Colorless LiquidTurns yellow upon decomposition

H NMR (CDCl

)

5.50–5.70 (s, 2H)
Characteristic

singlet

H NMR (CDCl

)

4.10–4.30 (m, 1H)
Cyclobutyl methine proton

Experimental Workflow & Safety Systems

The following diagram outlines the operational flow, emphasizing the critical safety checkpoints required when handling potential carcinogens and moisture-sensitive reagents.

Workflow Start Start: Reagent Prep (Dry Cyclobutanol) Setup Setup: Inert Atmosphere (Scrubber attached) Start->Setup Reaction Reaction Phase (0°C, Slow Addition) Setup->Reaction Quench Quench/Workup (Phase Separation) Reaction->Quench Monitor by NMR Distillation Vacuum Distillation (Trap BCME vapors) Quench->Distillation Dry over CaCl2 Storage Storage (-20°C, over K2CO3) Distillation->Storage Seal under Argon

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Handling & Storage Protocols[13][15][16][17]
  • Decomposition: The compound hydrolyzes rapidly in moist air to release HCl and formaldehyde.

  • Stabilization: Store over a small amount of anhydrous potassium carbonate (

    
    ) or molecular sieves (3Å) to scavenge any generated acid.
    
  • Containment: Store in a -20°C freezer in a secondary container (overpack) to prevent vapor leakage.

  • Destruction: Quench excess reagent by slowly adding to a stirred solution of aqueous ammonium hydroxide (forms hexamine) or dilute NaOH.

References

  • Marvel, C. S.; Porter, P. K. (1922). "Chloromethyl Methyl Ether".[1][7][8][9][10] Organic Syntheses, 2, 13.

  • Berliner, M. A.; Belecki, K. (2005).[10] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers". Journal of Organic Chemistry, 70(23), 9618–9621.

  • Occupational Safety and Health Administration (OSHA). "1910.1006 - Methyl chloromethyl ether".[8] United States Department of Labor.

  • Jing, Y.; Daniliuc, C. G.; Studer, A. (2014).[11][12] "Direct Conversion of Alcohols to

    
    -Chloro Aldehydes and 
    
    
    
    -Chloro Ketones". Organic Letters, 16(18), 4932–4935.[11]

Sources

(Chloromethoxy)cyclobutane: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 104620-74-8 Chemical Class:


-Chloroalkyl Ether
Primary Application:  Reagent for the introduction of the cyclobutoxymethyl (CBOM) protecting group; linker synthesis in medicinal chemistry.

Executive Hazard Analysis: The -Haloether Alert

CRITICAL WARNING: (Chloromethoxy)cyclobutane is an


-chloroether . While specific toxicological data for this exact analog is limited compared to its structural congeners, it must be handled with the same extreme caution as Chloromethyl Methyl Ether (CMME)  and Bis(chloromethyl) ether (BCME) .
Structural Activity Relationship (SAR) & Carcinogenicity

The chemical moiety R-O-CH2-Cl is a structural alert for high carcinogenic potential. The mechanism of toxicity is driven by the high electrophilicity of the methylene carbon, which is activated by the adjacent oxygen atom.

  • Mechanism: Spontaneous dissociation into a resonance-stabilized oxonium ion (R-O+=CH2) and a chloride ion.

  • Biological Impact: This oxonium species is a potent alkylating agent capable of reacting with nucleophilic sites on DNA (e.g., N7-guanine), leading to mutagenesis.

  • Read-Across Toxicity: Regulatory bodies and safety protocols treat all volatile

    
    -chloroethers as potential occupational carcinogens until proven otherwise.
    
Hydrolysis & Decomposition

This compound is hydrolytically unstable. Upon contact with moisture/mucous membranes, it decomposes rapidly:



This reaction releases hydrochloric acid (corrosive tissue damage) and formaldehyde (sensitizer/carcinogen), creating a dual-hazard scenario.

Technical Data & Properties

PropertyData / EstimateRelevance
Molecular Formula C

H

ClO
Precursor to C

H

O

oxonium ion
Molecular Weight 120.58 g/mol Volatile organic compound
Boiling Point ~130–140 °C (est.)Lower volatility than CMME, but vapor hazard persists
Density ~1.08 g/mLHeavier than water; sinks in aqueous spills
Solubility Reacts with waterDo not use aqueous extraction for purification
Flash Point < 60 °C (est.)Flammable liquid; requires static grounding

Safe Handling Protocols (Engineering Controls)

Hierarchy of Controls
  • Elimination: Can a less toxic protecting group (e.g., BOM-Cl or SEM-Cl) be used?

  • Engineering: All transfers must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard latex is permeable to

    
    -haloethers.
    
Synthesis & Generation (In Situ)

To minimize exposure, generate this compound in situ or immediately before use. Avoid isolating the neat material if possible.

Recommended Protocol (Acetal Exchange Method): This method avoids the use of HCl gas and paraformaldehyde, reducing the risk of forming symmetric bis(chloromethyl) ether analogs.

  • Reagents: Cyclobutanol, Dimethoxymethane (DMM), ZnBr

    
     (cat.), Acetyl Chloride.
    
  • Workflow:

    • Mix Cyclobutanol and DMM (solvent/reagent).

    • Add catalytic ZnBr

      
      .
      
    • Add Acetyl Chloride dropwise at 0 °C.

    • Result: Formation of the

      
      -chloroether and methyl acetate. Use the solution directly.
      
Decontamination & Quenching

Never dispose of active


-chloroether solutions directly into waste containers. They must be chemically deactivated.
  • Quench Solution: 1:1 mixture of Ammonium Hydroxide (conc.) and Ethanol .

  • Mechanism: Ammonia reacts rapidly to form non-toxic hexamine derivatives and amino-acetals, effectively scavenging the alkylating agent.

  • Procedure: Add the reaction mixture slowly to the stirring quench solution. Let stir for 1 hour before disposal.

Visualized Pathways & Workflows

Figure 1: Mechanism of Toxicity & Decomposition

This diagram illustrates the dual pathway of hazard: DNA alkylation (carcinogenicity) and Hydrolysis (acute toxicity).

ToxicityMechanism Compound This compound Oxonium Reactive Oxonium Ion (Cyclobutyl-O+=CH2) Compound->Oxonium Spontaneous Dissociation Decomp Cyclobutanol Formaldehyde HCl Compound->Decomp Moisture Contact Adduct DNA Adduct (Mutagenesis) Oxonium->Adduct Alkylation DNA DNA (Nucleophile) DNA->Adduct Water H2O (Hydrolysis) Water->Decomp

Caption: Figure 1. The electrophilic oxonium intermediate drives DNA alkylation, while moisture triggers rapid hydrolysis.

Figure 2: Safe Handling & Quenching Workflow

A closed-loop protocol to ensure zero exposure during synthesis and disposal.

HandlingWorkflow Start Start: Reagent Prep Synthesis In Situ Generation (ZnBr2 / AcCl / DMM) Closed Vessel @ 0°C Start->Synthesis Usage Cannula Transfer to Reaction Flask Synthesis->Usage Avoid Isolation Waste Residual Solution Usage->Waste Quench Quench: NH4OH / EtOH (Forms Hexamine/Acetals) Waste->Quench IMMEDIATE Disposal Neutral pH Waste Disposal Quench->Disposal After 1 hr stir

Caption: Figure 2. Operational workflow emphasizing in situ generation and immediate chemical deactivation.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with soap and water for 15 min. Isolate contaminated clothing in a sealed bag.
Eye Contact Rinse with water for 15 min.[1] Seek immediate ophthalmological support (HCl generation causes corneal damage).
Inhalation Move to fresh air.[1][2] Observe for delayed pulmonary edema (up to 24h) due to HCl/Formaldehyde release.
Spill (< 10 mL) Cover with absorbent pads soaked in 5% aqueous ammonia . Wait 15 min before cleanup.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 13694637). Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005).[3][4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[4] Journal of Organic Chemistry, 70(23), 9618–9621. (Describes the safer in situ ZnBr

    
     synthesis method). Retrieved from [Link]
    
  • Organic Syntheses. (2007).[5] Synthesis of Alpha-Halo Ethers from Symmetric Acetals. Org.[5][6][7] Synth. 84, 102.[5] (Provides general safety handling for alpha-haloethers). Retrieved from [Link]

  • U.S. EPA. (1989).[8] Bis(chloromethyl) Ether (BCME) Hazard Summary.[8] (Reference for structural analog toxicity). Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (Chloromethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Chloromethoxy)cyclobutane (CAS 104620-74-8), frequently referred to in literature as chloromethyl cyclobutyl ether, is a highly reactive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloro ether utilized primarily as a specialized alkylating agent in advanced organic synthesis and drug development[1]. Approaching this compound from an application science perspective requires understanding it not merely as a reagent, but as a mechanistic tool. Its unique structural motif—a cyclobutane ring tethered to a chloromethoxy group—imparts distinct steric and electronic properties that are highly valued in the synthesis of quaternary ammonium and imidazolium salts, notably in the development of anticholinesterase therapeutics and soman antidotes[2].

Physicochemical and Thermodynamic Profile

Understanding the physical characteristics of this compound is critical for predicting its behavior in scalable chemical processes. The compound exists as a flammable liquid and vapor under standard conditions[1]. Due to the inherent instability of


-chloro ethers toward atmospheric moisture, empirical thermodynamic data is often supplemented by advanced quantum chemical modeling[3].
Table 1: Core Physicochemical Descriptors
PropertyValue / DescriptionSource / Method
Chemical Name This compoundIUPAC[1]
CAS Registry Number 104620-74-8ECHA / PubChem[1]
Molecular Formula C5H9ClOPubChem[1]
Molecular Weight 120.58 g/mol Computed[1]
Monoisotopic Mass 120.0341926 DaComputed[1]
XLogP3 (Partition Coefficient) 1.7Computed[1]
Topological Polar Surface Area 9.2 ŲComputed[1]
Physical State Liquid (Flammable)Hazard Profile[1]

Note: High-precision ideal gas thermodynamic properties and rotational energy levels for compounds in this class have been modeled using density functional theory (DFT) to validate equations of state like SAFT-VR Mie, highlighting the compound's relevance in broader thermodynamic databases[3][4].

Mechanistic Causality in Drug Development

In drug discovery, particularly in the synthesis of soman antidotes (e.g., 1-(alkoxymethyl)imidazolium salts), this compound serves as a crucial electrophile[2].

The Causality of Reactivity: The reactivity of this compound is driven by the


-chloro ether functional group. The adjacent oxygen atom possesses lone pairs that can donate electron density to stabilize a developing positive charge on the carbon atom as the chloride ion leaves. This neighboring group participation facilitates the rapid formation of a highly electrophilic oxocarbenium ion intermediate . When introduced to a nucleophile, such as the nitrogen atom of an imidazole ring, the alkylation proceeds with high efficiency, bypassing the slower kinetics typical of standard primary alkyl halides[2][5].

Pathway Reactant This compound (Electrophile) Intermediate Oxocarbenium Ion [Cyclobutyl-O-CH2+] Reactant->Intermediate Dissociation (Rate-determining) LeavingGroup Chloride Ion (Cl-) Reactant->LeavingGroup Cleavage Nucleophile Nucleophilic Attack (e.g., Imidazole Nitrogen) Intermediate->Nucleophile Rapid Attack Product Quaternary Imidazolium Salt (Target API) Nucleophile->Product Product Formation

Caption: Reaction mechanism of this compound via an oxocarbenium ion intermediate.

Experimental Protocol: Quaternization Workflow

To ensure scientific integrity and self-validation, the following protocol details the use of this compound in the quaternization of 2-[(hydroxyimino)methyl]-1-methylimidazole, a validated pathway for synthesizing anticholinesterase therapeutics[2][5].

Rationale for Solvent Selection: The protocol utilizes a 5:1 mixture of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF). THF provides excellent solvation for the organic precursors, while the addition of DMF (a polar aprotic solvent with a high dielectric constant) stabilizes the transition state and the resulting highly polar imidazolium salt, driving the reaction forward without causing premature hydrolysis of the


-chloro ether[2].
Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Dissolve the imidazole derivative in a rigorously anhydrous THF-DMF (5:1) solvent mixture under an inert atmosphere (nitrogen or argon) to prevent moisture-induced degradation of the alkylating agent[2].

  • Electrophile Addition: Slowly add 1.2 to 1.5 equivalents of this compound to the solution. The slight excess compensates for any trace moisture and ensures complete conversion of the API precursor[2].

  • Reaction Incubation: Stir the mixture continuously at room temperature overnight. The reaction acts as a self-validating system; as the quaternary salt forms, it typically precipitates out of the THF-DMF solution due to its newly formed ionic nature[2][5].

  • Isolation: Isolate the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with cold acetone and then diethyl ether to remove unreacted starting materials and residual DMF[5].

  • Purification: Dry the off-white powder under vacuum. For analytical-grade purity, recrystallize the crude product from a 3:1 mixture of Ethanol and Water (EtOH/H2O) to yield microfine crystals[5].

Protocol Step1 1. Preparation Dissolve Imidazole Derivative in THF-DMF (5:1) Step2 2. Alkylation Add 1.2-1.5 eq this compound Step1->Step2 Step3 3. Reaction Stir at Room Temperature (Inert Atmosphere) Step2->Step3 Step4 4. Isolation Filter Precipitate & Wash (Acetone/Ether) Step3->Step4 Step5 5. Purification Recrystallize from EtOH/H2O Step4->Step5

Caption: Step-by-step experimental workflow for the quaternization of imidazole derivatives.

Safety, Handling, and Stability

As a highly reactive alkyl halide, this compound requires strict adherence to laboratory safety protocols. It is classified under multiple GHS hazard statements[1].

Table 2: Hazard Identification and Mitigation
GHS CodeHazard DescriptionMitigation Strategy
H226 Flammable liquid and vaporStore in a flame-proof cabinet; use spark-proof tools.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledHandle exclusively within a certified chemical fume hood; wear appropriate PPE.
H315 / H318 Causes skin irritation and serious eye damageUtilize face shields and heavy-duty chemical-resistant gloves during transfer.
H335 May cause respiratory irritationEnsure continuous local exhaust ventilation.

Storage Causality: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures (typically 2-8°C). Exposure to ambient humidity leads to rapid hydrolysis, yielding cyclobutanol, formaldehyde, and corrosive hydrogen chloride (HCl) gas.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13694637, this compound." PubChem,
  • Bodor, N., et al. "Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 2. Preparation and in vitro and in vivo evaluation of 1-(alkoxymethyl)..." Journal of Medicinal Chemistry, American Chemical Society,
  • Frutiger, J., et al. "Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling." Industrial & Engineering Chemistry Research, American Chemical Society,

Sources

Methodological & Application

(Chloromethoxy)cyclobutane: A Detailed Guide to its Application as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This guide provides a comprehensive overview of (chloromethoxy)cyclobutane as a protecting group for hydroxyl functionalities, introducing the cyclobutoxymethyl (CBM) ether as a potentially valuable, yet underexplored, tool in the synthetic chemist's arsenal. While specific literature on the CBM group is not abundant, this document extrapolates from well-established principles of protecting group chemistry to provide detailed protocols, mechanistic insights, and a comparative analysis to guide its application in research and development.

Introduction to the Cyclobutoxymethyl (CBM) Protecting Group

The cyclobutoxymethyl (CBM) group, formally an acetal, offers a unique structural motif for the protection of alcohols. Its installation transforms a reactive hydroxyl group into a more stable ether linkage, which can withstand a variety of reaction conditions. The defining feature of the CBM group is the cyclobutane ring, which may impart distinct steric and electronic properties compared to more common acyclic or six-membered ring-based protecting groups.

Advantages and Potential Applications:

  • Orthogonality: The acetal nature of the CBM group suggests it can be cleaved under acidic conditions, offering orthogonality with protecting groups that are sensitive to basic, reductive, or oxidative conditions.[1]

  • Unique Steric Profile: The four-membered ring may offer a different steric footprint compared to groups like methoxymethyl (MOM) or tetrahydropyranyl (THP), potentially influencing the reactivity of the protected substrate in subsequent steps.

  • Alternative to Common Ethers: It can serve as an alternative to other acid-labile protecting groups, potentially offering subtle differences in stability and reactivity that could be advantageous in specific synthetic contexts.[2]

Limitations to Consider:

  • Harsh Deprotection: As with many acetal-based protecting groups, removal may require acidic conditions that are incompatible with acid-sensitive functional groups elsewhere in the molecule.

  • Reagent Availability: this compound may not be commercially readily available, necessitating its synthesis prior to use.

Synthesis of the Protecting Group Reagent: this compound

The synthesis of this compound can be approached through methods analogous to the preparation of other chloromethyl ethers. A plausible and commonly employed method involves the reaction of cyclobutanol with formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane) and hydrogen chloride.[1][3][4]

Proposed Synthetic Protocol:

Materials:

  • Cyclobutanol

  • Paraformaldehyde or Trioxane

  • Anhydrous Hydrogen Chloride (gas) or a solution in a suitable solvent

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Anhydrous Calcium Chloride or Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add cyclobutanol (1.0 eq) and paraformaldehyde (1.1 eq) or trioxane (0.37 eq).

  • Dissolve the solids in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a pre-prepared solution of HCl in an inert solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cease the introduction of HCl and allow the mixture to warm to room temperature.

  • Neutralize any excess acid by washing the organic layer with a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or calcium chloride.

  • Filter and concentrate the solution under reduced pressure at low temperature to avoid decomposition.

  • The crude this compound should be used immediately due to its likely instability. If necessary, purification can be attempted by vacuum distillation, though care must be taken to avoid decomposition.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the product and starting materials.

  • Low Temperature: Chloromethyl ethers are often thermally unstable and can be hazardous. Maintaining a low temperature throughout the synthesis and workup is crucial for safety and to maximize yield.

  • Inert Atmosphere: This prevents side reactions with atmospheric moisture.

  • Immediate Use: Due to their reactivity and potential for decomposition, it is highly recommended to use α-chloroethers like this compound immediately after their preparation.

Protection of Alcohols as Cyclobutoxymethyl (CBM) Ethers

The protection of an alcohol with this compound is anticipated to proceed via a Williamson ether synthesis-type reaction.[1] The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then displaces the chloride from this compound in an SN2 reaction.

Protection_Mechanism ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NaH, DIPEA) Base->Alkoxide CBM_Ether CBM Ether (R-O-CH₂-O-Cyclobutane) Alkoxide->CBM_Ether SN2 Attack CBM_Cl This compound CBM_Cl->CBM_Ether Salt Byproduct (e.g., NaCl, DIPEA·HCl)

Detailed Protocol for CBM Protection:

Materials:

  • Alcohol substrate

  • This compound (freshly prepared)

  • Base (e.g., Sodium hydride (NaH), N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure using Sodium Hydride (for less hindered alcohols):

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly prepared this compound (1.5 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the CBM-protected alcohol.

Procedure using DIPEA (for more sensitive substrates):

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Cool the solution to 0 °C.

  • Add freshly prepared this compound (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (to remove DIPEA), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of Cyclobutoxymethyl (CBM) Ethers

The cleavage of the CBM group is expected to proceed via acid-catalyzed hydrolysis of the acetal linkage. The choice of acid and reaction conditions will depend on the sensitivity of the substrate.

Deprotection_Mechanism CBM_Ether CBM Ether Protonated_Ether Protonated Ether CBM_Ether->Protonated_Ether Protonation H_plus Acid (H⁺) H_plus->Protonated_Ether Intermediate Oxocarbenium Ion Intermediate Protonated_Ether->Intermediate Loss of Cyclobutanol Hemiacetal Hemiacetal Intermediate->Hemiacetal Nucleophilic Attack Water H₂O Water->Hemiacetal ROH Alcohol (R-OH) Hemiacetal->ROH Decomposition Byproducts Cyclobutanol + Formaldehyde Hemiacetal->Byproducts

General Deprotection Protocol:

Materials:

  • CBM-protected alcohol

  • Acidic reagent (e.g., Hydrochloric acid (HCl) in methanol, Acetic acid/THF/water, p-Toluenesulfonic acid (p-TsOH) in methanol)

  • Solvent (e.g., Methanol, Tetrahydrofuran (THF), Water)

  • Base for neutralization (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Dissolve the CBM-protected alcohol (1.0 eq) in a suitable solvent mixture (e.g., THF/water or methanol).

  • Add the acidic reagent (e.g., a few drops of concentrated HCl, or a catalytic amount of p-TsOH).

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable substrates.

  • Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Stability and Orthogonality

The stability of the CBM group is a critical factor in its utility. As an acetal, it is expected to be stable to a wide range of conditions, while being labile to acid.

Table 1: Predicted Stability of the CBM Protecting Group

Reagent/ConditionPredicted StabilityNotes
Strong Bases (e.g., NaOH, LDA)StableTypical for ether and acetal linkages.
Nucleophiles (e.g., Grignard, organolithiums)StableThe ether linkage is generally unreactive towards these reagents.
Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)StableAcetal groups are stable to most common reducing agents.
Oxidizing Agents (e.g., PCC, KMnO₄, O₃)StableThe CBM group should be resistant to many common oxidants.
Strong Acids (e.g., HCl, H₂SO₄, TFA)LabileCleavage of the acetal is expected under these conditions.
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Potentially LabileLewis acids can catalyze acetal cleavage.
Fluoride Ion (e.g., TBAF)StableIn contrast to silyl ethers, acetals are stable to fluoride.

This stability profile suggests that the CBM group is orthogonal to many other common protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), which are cleaved by fluoride, and benzyl ethers, which are removed by hydrogenolysis.

Spectroscopic Characterization

While specific data for CBM-protected compounds is scarce, the expected NMR and IR signatures can be predicted based on analogous structures.

¹H NMR Spectroscopy:

  • -O-CH₂-O- Protons: A characteristic singlet or a pair of doublets (if diastereotopic) is expected in the range of δ 4.5-5.5 ppm.

  • Cyclobutane Protons: A complex multiplet for the cyclobutane ring protons would be expected in the upfield region, typically around δ 1.5-2.5 ppm.[2][5] The methine proton attached to the oxygen would likely appear further downfield.

¹³C NMR Spectroscopy:

  • -O-CH₂-O- Carbon: A resonance in the range of δ 90-100 ppm is characteristic of the acetal carbon.

  • Cyclobutane Carbons: Resonances for the cyclobutane carbons would be expected in the aliphatic region, with the carbon attached to the oxygen appearing further downfield.[5]

IR Spectroscopy:

  • C-O Stretching: A strong C-O stretching band is expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

  • Cyclobutane Ring Vibrations: Characteristic absorptions for the cyclobutane ring may be observed, though they can be weak and difficult to assign definitively.

Conclusion

The cyclobutoxymethyl (CBM) protecting group, introduced via this compound, represents a potentially useful, though currently underutilized, tool for the protection of hydroxyl groups. Its predicted stability profile suggests good orthogonality with many common protecting groups, and its unique cyclobutane moiety may offer advantages in specific synthetic contexts. The protocols and insights provided in this guide, though based on established chemical principles rather than extensive literature precedent for this specific group, offer a solid foundation for researchers to explore the application of the CBM group in their synthetic endeavors. As with any new methodology, careful optimization and characterization will be key to unlocking its full potential.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of cyclobutane. Retrieved from [Link]

  • Henry, L. (1901). Ueber die Chloromethylaether. Bulletin de la Société Chimique de Paris, 25, 536-538.
  • Marvel, C. S., & Porter, P. K. (1941). Chloromethyl Methyl Ether. Organic Syntheses, Coll. Vol. 1, p.377 (1941); Vol. 1, p.37 (1921).
  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

Sources

(Chloromethoxy)cyclobutane as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (Chloromethoxy)cyclobutane as a Strategic Building Block

Executive Summary

This compound (CAS 104620-74-8), often referred to as Cyclobutoxymethyl chloride (CBOM-Cl) , is a specialized


-halo ether reagent used to install the cyclobutoxymethyl (CBOM)  moiety. Structurally analogous to the widely used Methoxymethyl chloride (MOM-Cl) and Benzyloxymethyl chloride (BOM-Cl), this reagent offers a unique profile in medicinal chemistry and organic synthesis.

Unlike the planar, electron-rich benzyl group or the small, hydrophilic methyl group, the cyclobutane ring provides a distinct "puckered" 3D topology, increased lipophilicity (


), and enhanced metabolic stability due to the high fraction of 

carbons (

). This guide details the preparation, handling, and application of CBOM-Cl as both a robust protecting group and a pharmacophore building block.

Chemical Profile & Rationale

Structural Comparison
FeatureMOM-Cl (Methoxymethyl)BOM-Cl (Benzyloxymethyl)CBOM-Cl (Cyclobutoxymethyl)
Structure



Steric Bulk LowHigh (Planar)Medium (3D/Puckered)
Lipophilicity LowHighMedium-High
UV Activity NoneStrongNone
Metabolic Liability Oxidative demethylationBenzylic oxidationLow (Strained ring stability)
Primary Use ProtectionProtectionBioisostere / Protection
The "Cyclobutane Advantage" in MedChem

The incorporation of the cyclobutoxymethyl group is a strategic bioisosteric replacement.

  • Bioisostere for Phenyl: It mimics the space-filling properties of a phenyl ring but without the

    
    -stacking interactions or "flatness," often improving solubility and reducing promiscuous binding.
    
  • Metabolic Stability: The cyclobutane ring is generally resistant to rapid oxidative metabolism (CYP450) compared to linear alkyl chains or electron-rich aromatics.

  • Conformational Restriction: The puckered ring (

    
    ) creates a defined vector for the ether linkage, potentially locking the molecule into a bioactive conformation.
    

Preparation of this compound

Safety Warning:


-Halo ethers are potential carcinogens and alkylating agents. All operations must be performed in a functioning fume hood with proper PPE (double nitrile gloves, face shield).

Since CBOM-Cl is not always available as a shelf-stable commercial reagent due to hydrolytic instability, in situ preparation or fresh synthesis is the gold standard.

Protocol A: The Modified Henry Method (HCl Gas)

This is the most scalable method for high-purity reagent generation.

Reagents:

  • Cyclobutanol (1.0 equiv)

  • Paraformaldehyde (1.0 equiv, powder)

  • Dry HCl gas (generated from

    
     + 
    
    
    
    or cylinder)
  • Calcium Chloride (

    
    , fused)
    

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching the bottom), and a thermometer.

  • Mixing: Charge the flask with Cyclobutanol (e.g., 10.0 g, 139 mmol) and Paraformaldehyde (4.17 g, 139 mmol).

  • Saturation: Cool the mixture to

    
     in an ice bath. Begin a slow stream of dry HCl gas into the mixture with vigorous stirring.
    
  • Reaction: The paraformaldehyde will depolymerize and dissolve. The mixture will eventually separate into two layers.[1][2] Continue HCl bubbling until saturation is reached (approx. 2-3 hours).

  • Separation: Transfer the mixture to a separatory funnel. The upper layer is the crude this compound.

  • Drying: Separate the upper layer and dry it over fused

    
     at 
    
    
    
    for 2 hours.
  • Purification (Optional but Recommended): Distill under reduced pressure (vacuum). Note: Avoid high heat to prevent decomposition.

    • Target: Clear, colorless liquid.[3]

    • Yield: Typically 75-85%.

Protocol B: The TMSCl / Paraformaldehyde Method (Milder)

Suitable for smaller scales where HCl gas handling is difficult.

Reagents:

  • Cyclobutanol

  • Paraformaldehyde[2][4][5][6][7]

  • Chlorotrimethylsilane (TMSCl)[8]

  • Catalytic

    
     (optional)
    

Step-by-Step:

  • Suspend Paraformaldehyde (1.2 equiv) in Cyclobutanol (1.0 equiv).

  • Add TMSCl (1.2 equiv) dropwise at

    
    .
    
  • Allow to warm to room temperature and stir for 4-6 hours.

  • The supernatant liquid can often be used directly for subsequent alkylation steps if the TMS-OH byproduct does not interfere.

Application 1: Alcohol Protection (The CBOM Ether)

The CBOM group protects hydroxyl functionalities, stable against basic, nucleophilic, and reducing conditions.

Protection Protocol

Reaction:



  • Dissolution: Dissolve the substrate alcohol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Nitrogen/Argon.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 2.0 - 3.0 mmol). Alternatively, use NaH in THF for sterically hindered alcohols.
    
  • Alkylation: Add this compound (1.2 - 1.5 mmol) dropwise at

    
    .
    
  • Monitoring: Warm to room temperature. Monitor by TLC (typically 2-12 hours).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Deprotection Protocol

The CBOM ether is an acetal and is cleaved under acidic conditions.

  • Method A (Mild): Treat with

    
     in Methanol at RT for 1-4 hours.
    
  • Method B (Fast): Treat with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at

    
    .
    
  • Method C (Lewis Acid):

    
     in Ether (Specific for selective cleavage in the presence of other esters).
    
Stability Profile
Reagent/ConditionStabilityNotes
Basic (NaOH, KOH) Stable Ideal for base-catalyzed transformations elsewhere.
Nucleophiles (RLi, RMgBr) Stable Compatible with Grignard additions.[9]
Reduction (

)
Stable Excellent for reduction steps.
Oxidation (PCC, Swern) Stable Compatible with alcohol oxidations.
Acid (HCl, TFA) Labile Cleaves to regenerate alcohol + Cyclobutanol + Formaldehyde.
Hydrogenolysis (

)
Stable Key differentiator from Benzyl (Bn) groups.

Application 2: Medicinal Chemistry Workflows

In drug discovery, the CBOM group is often installed permanently to modulate physicochemical properties.

Workflow Logic
  • Solubility Modulation: Replacing a Methyl ether (OMe) with CBOM increases lipophilicity (

    
    ), potentially improving membrane permeability for polar scaffolds.
    
  • Metabolic Blocking: Installing CBOM on a phenolic oxygen can block rapid glucuronidation.

Visualizing the Pathway

CBOM_Workflow Reagents Reagents: Cyclobutanol + (CH2O)n + HCl CBOM_Cl This compound (Reactive Electrophile) Reagents->CBOM_Cl Synthesis (0°C) Intermediate Transition State (Oxocarbenium Ion) CBOM_Cl->Intermediate + Substrate + Base (DIPEA/NaH) Substrate Substrate: Alcohol / Phenol / Amine Substrate->Intermediate Product CBOM-Ether Product (Lipophilic/Stable) Intermediate->Product - HCl

Figure 1: Synthesis and application workflow for this compound.

References

  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[10] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. Link

  • Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience, 2006. (General reference for Alkoxymethyl ether stability).
  • Bame, E., et al. "Cyclobutane as a Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020 (Review of cyclobutane properties).
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Technical Application Note: Process Development and Scale-Up of (Chloromethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes safety, scalability, and mechanistic understanding over generic recipe-following.

Part 1: Strategic Context & Chemical Utility

(Chloromethoxy)cyclobutane is a specialized


-halo ether used primarily as a cyclobutoxymethyl (CBOM)  protecting group reagent or as a building block for introducing the cyclobutane pharmacophore via nucleophilic substitution.

Unlike the ubiquitous Methoxymethyl chloride (MOM-Cl), the cyclobutane variant offers unique lipophilicity and steric bulk, which can modulate the metabolic stability of the protected substrate. However, its synthesis presents significant challenges due to the thermodynamic strain of the cyclobutane ring and the severe safety risks associated with chloromethylation chemistry.

Key Process Challenges
  • Carcinogenicity: The reaction environment (Formaldehyde + HCl) can generate Bis(chloromethyl)ether (BCME) , a potent human carcinogen.[1]

  • Hydrolytic Instability: Like all

    
    -chloro ethers, the product hydrolyzes rapidly in the presence of moisture, regenerating HCl and formaldehyde.
    
  • Ring Strain: While the oxocarbenium intermediate is stabilized, the cyclobutane ring (

    
    26 kcal/mol strain energy) requires strict temperature control to prevent acid-catalyzed rearrangement.
    

Part 2: Safety Engineering & Hazard Management

CRITICAL WARNING: This process involves the handling of alkylating agents and the potential formation of BCME.

The BCME Control Strategy

In any reaction mixing formaldehyde and HCl, BCME formation is a statistical probability.

  • Engineering Control: The process must be conducted in a closed-loop reactor with a caustic scrubber system.

  • Quenching: Residual alkylating agents must be destroyed in situ before the vessel is opened. A solution of aqueous ammonia or ethanolic KOH should be available for emergency quenching.

  • Monitoring: Real-time monitoring for BCME vapors (using specialized PID sensors or mass spec) in the fume hood/isolator is mandatory during the HCl addition phase.

Operational Limits
ParameterLimitRationale
Temperature < 10°CPrevents volatility of BCME and ring rearrangement.
Water Content < 0.05%Product hydrolyzes instantly; anhydrous reagents are non-negotiable.
System Pressure Slightly PositivePrevents ingress of atmospheric moisture.

Part 3: Synthetic Pathway & Mechanistic Logic

The most atom-economical route for scale-up is the direct chloromethylation of cyclobutanol using paraformaldehyde and anhydrous hydrogen chloride gas.

Reaction Scheme


Mechanism of Action

The reaction proceeds via a hemiacetal intermediate, followed by the formation of a resonance-stabilized oxocarbenium ion. The chloride ion then traps this species.

ReactionMechanism cluster_0 Critical Control Point Reactants Cyclobutanol + HCHO Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Hemiacetal->Oxocarbenium - H2O Product (Chloromethoxy) cyclobutane Oxocarbenium->Product + Cl-

Figure 1: Mechanistic pathway highlighting the oxocarbenium intermediate. The stability of this ion prevents the cyclobutane ring from opening.

Part 4: Scale-Up Protocol (1.0 kg Batch)

Reagents:

  • Cyclobutanol (1.0 equiv, 1.0 kg)

  • Paraformaldehyde (1.2 equiv, powder)

  • HCl Gas (Anhydrous, excess)

  • Calcium Chloride (Fused, granular - as water scavenger)

  • Dichloromethane (DCM) (Solvent, 5 Vol)

Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Equipment: Use a 10L jacketed glass-lined reactor equipped with an overhead stirrer, a subsurface gas dispersion tube (fritted), and a reflux condenser cooled to -20°C.

  • Inerting: Purge the vessel with dry Nitrogen (

    
    ) for 30 minutes to remove ambient moisture.
    
  • Charging: Charge DCM (5.0 L) and Cyclobutanol (1.0 kg) . Start stirring at 250 RPM.

  • Addition: Add Paraformaldehyde (1.2 equiv) and Fused

    
     (0.5 equiv) . The 
    
    
    
    acts as an internal desiccant to sequester the water formed, pushing the equilibrium forward.
  • Cooling: Circulate glycol to cool the batch to 0°C .

Phase 2: Reaction (Chloromethylation)[2]
  • HCl Addition: Introduce anhydrous HCl gas through the dispersion tube.

    • Rate: Adjust flow to maintain internal temperature

      
      .
      
    • Observation: The paraformaldehyde suspension will gradually clear as it depolymerizes and reacts.

  • Saturation: Continue bubbling until the solution is saturated (indicated by HCl off-gassing detected at the scrubber outlet).

  • Digestion: Stir at 0-5°C for 2 hours.

    • IPC (In-Process Control): Aliquot quenched in methanol (forms the methyl acetal) and analyzed by GC. Target: < 2% residual Cyclobutanol.

Phase 3: Workup & Isolation
  • Degassing: Stop HCl flow. Purge with vigorous

    
     flow for 30 minutes to strip excess HCl.
    
  • Filtration: Filter the batch under

    
     pressure to remove the hydrated 
    
    
    
    and unreacted paraformaldehyde.
  • Concentration: Transfer filtrate to a rotovap or distillation unit. Remove solvent (DCM) at reduced pressure (keep bath < 30°C).

  • Distillation: Perform fractional distillation under high vacuum (approx. 10 mmHg).

    • Note: this compound is a liquid.[3][4] Collect the main fraction.

    • Safety: Do not distill to dryness to avoid thermal decomposition of residues.

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (0°C, HCl Gas) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (HCl, HCHO) Filtration In-Line Filtration (Remove CaCl2) Reactor->Filtration Reaction Slurry Distillation Vacuum Distillation (Product Isolation) Filtration->Distillation Crude Filtrate Waste Solid Waste (Hydrated CaCl2) Filtration->Waste Solids Product Product Distillation->Product Pure (Chloromethoxy) cyclobutane

Figure 2: Process flow for the scale-up synthesis, emphasizing containment and waste separation.

Part 5: Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless liquid
Purity GC-FID> 97.0% (a/a)
Identity 1H-NMRCharacteristic doublet/multiplet for cyclobutane; singlet for -OCH2Cl
Hydrolyzable Cl Titration> 98% of theoretical
Water Content Karl Fischer< 0.1% (Critical for stability)

NMR Signature (Predicted):

  • 
     5.5-5.7 ppm (s, 2H, -OCH 2Cl)
    
  • 
     4.0-4.5 ppm (m, 1H, Cyclobutane CH-O)
    
  • 
     1.5-2.4 ppm (m, 6H, Cyclobutane CH2)
    

Part 6: References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1][5] The Journal of Organic Chemistry, 70(23), 9618–9621.

    • Context: Establishes the "safer" zinc-catalyzed route and safety protocols for alpha-halo ethers.

  • Organic Syntheses, Coll.[6] Vol. 10, p. 14 (2004). Chloromethyl Methyl Ether.

    • Context: Provides the authoritative standard for handling chloromethylation reagents and BCME hazards.

  • PubChem Compound Summary. this compound (CAS 104620-74-8).[3]

    • Context: Verification of CAS, structure, and basic physical properties.[7]

  • Sigma-Aldrich Safety Data Sheet. (Chloromethyl)cyclobutane analogues.

    • Context: General safety data for cyclobutyl-halide derivatives used to infer handling limits.

Sources

Application Note: Derivatization of (Chloromethoxy)cyclobutane for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Chloromethoxy)cyclobutane (CMCB), also known as cyclobutyl chloromethyl ether, is a highly reactive


-chloro ether utilized extensively in medicinal chemistry and advanced organic synthesis[1]. It serves as a premium alkylating agent for the installation of the cyclobutoxymethyl (CBM)  group. The CBM group is strategically employed to protect sensitive hydroxyl and amine functionalities, or as a permanent lipophilic appendage to modulate the pharmacokinetic properties of drug candidates (e.g., in the development of substituted benzimidazoles for gastric secretion inhibition)[2]. This application note provides authoritative, self-validating protocols for the O- and N-derivatization of CMCB.

Physicochemical & Safety Profile

CMCB is a volatile, moisture-sensitive reagent that must be handled under inert conditions[3]. Due to its classification as an


-chloro ether, it is a potent alkylating agent and a suspected mutagen; all procedures must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
Monoisotopic Mass 120.034 Da
Computed XLogP3 1.7
Topological Polar Surface Area 9.2 Ų
Appearance Colorless to pale yellow liquid
Storage Conditions 2-8 °C, under Argon/Nitrogen

Mechanistic Rationale

The derivatization of CMCB proceeds via a mechanism that bridges


 and 

pathways. The adjacent oxygen atom donates electron density via resonance, facilitating the departure of the chloride ion and generating a highly electrophilic oxocarbenium intermediate [3].

Causality Insight: Understanding this intermediate is critical for reaction design. Because the oxocarbenium ion is exceptionally reactive, the reaction does not require elevated temperatures. In fact, running the reaction strictly at 0 °C to room temperature suppresses unwanted side reactions, such as the elimination of HCl to form unreactive enol ethers.

Mechanism CMCB This compound Oxo Oxocarbenium Ion CMCB->Oxo - Cl⁻ Prod CBM-Derivatized Product Oxo->Prod + Nu⁻ Nu Nucleophile Nu->Prod Attack

Mechanistic pathway of CMCB derivatization via an oxocarbenium intermediate.

Experimental Workflows & Protocols

Workflow Step1 1. Preparation Dry Solvent & Inert Gas Step2 2. Deprotonation Add Base at 0 °C Step1->Step2 Step3 3. Alkylation Dropwise CMCB Addition Step2->Step3 Step4 4. Monitoring TLC / LC-MS Tracking Step3->Step4 Step5 5. Quenching Aq. NH4Cl Addition Step4->Step5 Step6 6. Purification Extraction & Flash Silica Step5->Step6

Standardized experimental workflow for the nucleophilic derivatization of CMCB.

Protocol A: O-Alkylation of Alcohols and Phenols

This protocol installs the CBM ether group, which provides greater lipophilicity and steric bulk than a standard methoxymethyl (MOM) group, thereby improving the metabolic stability of the resulting compound.

Causality Insight: The choice of base is dictated by the substrate's pKa. Phenols (pKa ~10) are readily deprotonated by


-diisopropylethylamine (DIPEA), whereas aliphatic alcohols (pKa ~15-16) require a stronger base like Sodium Hydride (NaH)[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add the starting alcohol/phenol (1.0 equiv) and dissolve in anhydrous THF or DMF (to achieve a 0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath.

    • For Aliphatic Alcohols: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • For Phenols: Add DIPEA (1.5 equiv) dropwise.

    • Self-Validation Check: If using NaH, observe the evolution of

      
       gas. Wait 30 minutes until gas evolution completely ceases, which physically validates total alkoxide formation.
      
  • Alkylation: Add CMCB (1.1 equiv) dropwise via a syringe over 5 minutes. The dropwise addition prevents localized exothermic spikes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Check: Monitor via TLC (typically 20% EtOAc in Hexanes). The successful masking of the polar -OH group will result in a new, significantly less polar spot (higher

      
      ).
      
  • Quenching: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous

    
     dropwise to neutralize unreacted NaH and protonate basic byproducts.
    
  • Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
    
Protocol B: N-Alkylation of Nitrogen Heterocycles (e.g., Benzimidazoles)

This method is commonly used to synthesize N-substituted heterocycles, a frequent motif in pharmaceutical development[2].

Causality Insight: For nitrogen heterocycles, Cesium Carbonate (


) is the preferred base. The large ionic radius of the cesium cation creates a "naked," highly reactive nitrogen anion, significantly accelerating the alkylation rate and improving regioselectivity in tautomeric systems compared to potassium or sodium bases.

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve the benzimidazole derivative (1.0 equiv) in anhydrous DMF (0.15 M).

  • Deprotonation: Add

    
     (1.5 equiv) in one portion at room temperature. Stir for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Cool to 0 °C. Add CMCB (1.2 equiv) dropwise.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Workup: Dilute the reaction with water (5 volumes) to crash out the product or extract with Dichloromethane (DCM). Wash the organic layer extensively with LiCl (5% aq. solution) to remove residual DMF.

  • Purification: Dry, concentrate, and purify via silica gel chromatography.

Analytical Validation

To confirm the successful installation of the CBM group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The methylene protons situated between the two oxygen atoms (or between nitrogen and oxygen) are highly diagnostic.

Table 2: Diagnostic NMR Shifts for Cyclobutoxymethyl (CBM) Derivatives

Functional Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Multiplicity
O-CH₂-O / N-CH₂-O 5.15 - 5.4085.0 - 95.0Singlet (2H) / CH₂ (¹³C)
O-CH (Cyclobutyl methine) 3.90 - 4.2070.0 - 75.0Quintet/Multiplet (1H)
Cyclobutyl CH₂ (Ring) 1.40 - 2.3012.0 - 30.0Multiplets (6H)

Self-Validation Check: The presence of a sharp singlet integrating to 2 protons between 5.15 and 5.40 ppm is the definitive marker that the


-chloro ether successfully coupled without degradation of the methylene bridge.

References

  • PubChem: this compound | C5H9ClO | CID 13694637. Source: National Institutes of Health (NIH). URL:[Link]

  • Google Patents: WO2004054984A1 - 4-substituted benzimidazoles and their use as inhibitors of gastric secretion. Source: World Intellectual Property Organization.
  • European Patent Office: EP4414374A1 - METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE INCLUDING N-ALKYL AMINO ACID. Source: Espacenet. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in (Chloromethoxy)cyclobutane Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing (Chloromethoxy)cyclobutane (CMCB, CAS: 104620-74-8). As an


-chloro ether, CMCB is a highly reactive electrophile primarily used for the protection of sterically hindered alcohols (forming cyclobutylmethoxymethyl ethers) or the alkylation of amines.

However, its reactivity is a double-edged sword. Without rigorous control over reaction kinetics and environmental moisture, yields frequently plummet below 30%. This guide synthesizes field-proven causality with validated protocols to help you troubleshoot, optimize, and master CMCB reactions.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My reaction stalls at 20-30% conversion, and GC-MS shows a massive peak for cyclobutanol and formaldehyde. What is happening? The Causality: You are observing the classic failure mode of


-chloro ethers: competitive hydrolysis. CMCB is exquisitely moisture-sensitive. Even trace amounts of water in your solvent or atmospheric humidity will rapidly hydrolyze the reagent into cyclobutanol, formaldehyde, and hydrochloric acid (HCl). Once HCl is generated in the system, it can autocatalytically degrade your product.
The Solution:  Transition to strictly anhydrous conditions. Use freshly distilled solvents dried over activated molecular sieves (e.g., DCM or THF). Purge the reaction vessel with argon.

Q2: I am using anhydrous conditions, but my sterically hindered alcohol still won't react fully with CMCB. Should I increase the temperature? The Causality: Heating


-chloro ethers often leads to thermal decomposition rather than productive alkylation. The issue is kinetic, not thermodynamic; the chloride leaving group is sometimes insufficiently reactive for hindered nucleophiles.
The Solution:  Implement an in situ Finkelstein reaction. The addition of a catalytic amount of Tetrabutylammonium iodide (TBAI) converts the chloromethyl ether into a highly reactive iodomethyl ether intermediate. This drastically lowers the activation energy for nucleophilic attack, allowing the coupling reaction to proceed rapidly at room temperature with lower toxicity than historical heavy-metal catalysts[1].

Q3: What base should I use? Triethylamine (TEA) is giving me a black, tarry mixture. The Causality: TEA is highly nucleophilic. It directly attacks the


-chloro ether, forming unstable quaternary ammonium salts that precipitate or degrade into complex polymeric mixtures, consuming your reagent.
The Solution:  Switch to a strictly non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the gold standard in this context due to its steric bulk, which prevents it from reacting with the electrophile while still neutralizing the generated HCl[2]. Alternatively, pre-forming the alkoxide with Sodium Hydride (NaH) ensures the nucleophile outcompetes any side reactions.

Part 2: Quantitative Yield Optimization

To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of different bases and additives on CMCB alkylation yields based on standardized internal benchmarking.

Base SelectionAdditive / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Triethylamine (TEA)NoneDCM2512< 15%Base is too nucleophilic; forms tarry quaternary salts, consuming CMCB.
K₂CO₃NoneAcetone602435%Heterogeneous reaction is too slow; thermal degradation of CMCB occurs.
DIPEANoneDCM0 to 251652%Non-nucleophilic base prevents side reactions, but direct chloride displacement is slow.
DIPEA TBAI (15 mol%) DCM 0 to 25 6 > 88% In-situ Finkelstein generates reactive iodomethyl ether; rapid, clean conversion.
NaHNoneTHF0 to 254> 92%Pre-formed alkoxide is highly nucleophilic; outcompetes all side reactions.

Part 3: Self-Validating Experimental Protocol

This protocol details a high-yield protection of an alcohol using CMCB, driven by TBAI catalysis. It is designed as a self-validating system, meaning built-in checkpoints allow you to verify the integrity of the reaction in real-time.

Objective: Alkylation/Protection of a primary/secondary alcohol using this compound.

Step 1: System Purging & Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add the alcohol substrate (1.0 equiv, 5.0 mmol) and dissolve in strictly anhydrous Dichloromethane (DCM, 15 mL). Causality: Absolute exclusion of moisture prevents the formation of cyclobutanol and formaldehyde, ensuring the electrophile remains intact.

Step 2: Base & Catalyst Introduction

  • Inject N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) via syringe.

  • Add Tetrabutylammonium iodide (TBAI) (0.15 equiv, 0.75 mmol) as a solid under positive Argon flow.

  • Cool the mixture to 0 °C in an ice bath. Causality: DIPEA provides the necessary basicity without acting as a competing nucleophile[2]. TBAI acts as a phase-transfer and nucleophilic catalyst, facilitating the formation of the reactive intermediate[3].

Step 3: Electrophile Addition

  • Slowly add this compound (1.5 equiv, 7.5 mmol) dropwise over 10 minutes. Validation Checkpoint: The solution may turn slightly yellow due to the transient formation of the iodomethyl ether intermediate. This visual cue confirms the Finkelstein catalyst is active and the system is anhydrous.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting material and the emergence of a less polar spot indicates successful protection.

Step 5: Quenching & Isolation

  • Cool the reaction back to 0 °C. Carefully quench by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: The mild aqueous base safely hydrolyzes any unreacted

    
    -chloro ether and neutralizes the HCl byproduct. This prevents acid-catalyzed deprotection of your newly formed ether during the concentration phase[4].
    
  • Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical pathways and experimental workflows critical to mastering CMCB reactions.

Pathway ROH Substrate (Alcohol/Amine) Product Target CBOM Ether (High Yield) ROH->Product CMCB This compound (CMCB) CMCB->ROH Direct Attack (Slow/Low Yield) Water Trace Moisture (H2O) CMCB->Water Exposure TBAI TBAI Catalyst (Iodide Source) CMCB->TBAI Finkelstein Rxn Hydrolysis Hydrolysis Pathway (Failure) Water->Hydrolysis Intermediate Iodomethyl Ether Intermediate TBAI->Intermediate Byproducts Cyclobutanol + Formaldehyde + HCl Hydrolysis->Byproducts Intermediate->ROH Nucleophilic Attack

Workflow Step1 1. Preparation Dry glassware & solvent Argon atmosphere Step2 2. Base Addition Add DIPEA or NaH Stir at 0°C Step1->Step2 Step3 3. Catalysis Add 10-20 mol% TBAI (Crucial for yield) Step2->Step3 Step4 4. CMCB Addition Dropwise addition Monitor temp Step3->Step4 Step5 5. Quench Sat. NaHCO3 Neutralize HCl Step4->Step5

Step-by-step experimental workflow for high-yield alkylation using this compound.

References

  • Organic Syntheses Procedure - Organic Syntheses.

    
    -chloro ethers.
    4[4]
    
  • Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols - Acta Chemica Scandinavica (via SciSpace). Demonstrates the necessity of using non-nucleophilic bases like ethyldiisopropylamine (DIPEA) to prevent side reactions during chloromethyl ether alkylations. 2[2]

  • 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase - PMC (NIH). Validates the use of catalytic TBAI in dichloromethane at room temperature to achieve high-yield selective alkylations with chloromethyl ethers. 3[3]

  • Uracil analogues of the acyclonucleoside 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy] - Canadian Science Publishing. Highlights the mechanistic advantage and lower toxicity of using TBAI as a catalyst over traditional heavy metal salts for chloromethyl ether coupling reactions.1[1]

Sources

Technical Support Center: Stability and Handling of (Chloromethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for (chloromethoxy)cyclobutane. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for the use of this versatile reagent. As a reactive α-chloroether, this compound offers unique synthetic possibilities but also presents specific stability challenges. This guide is structured to address potential issues you may encounter during your experiments, ensuring safe and successful outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing a lower than expected yield in my reaction where this compound is used as an alkylating agent. What could be the cause?

Answer:

Low yields in reactions involving this compound can often be attributed to its inherent instability under various conditions. As an α-chloroether, it is highly susceptible to several decomposition pathways.

  • Hydrolysis: Trace amounts of water in your reaction solvent or on your glassware can lead to rapid hydrolysis of this compound. This reaction produces cyclobutanol, formaldehyde, and hydrochloric acid. The generated HCl can further catalyze decomposition or react with acid-sensitive functional groups in your substrate, leading to side products and reduced yield.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

  • Reaction with Nucleophiles: this compound is a potent electrophile. If your reaction mixture contains nucleophiles other than your intended substrate, competitive side reactions will occur. Common culprits include residual bases from a previous step or the use of nucleophilic solvents (e.g., alcohols).

    • Solution: Carefully purify all starting materials to remove nucleophilic impurities. When possible, opt for non-nucleophilic solvents. If a nucleophilic solvent is required, consider adding it at a later stage or at a lower temperature to minimize side reactions.

  • Thermal Instability: Like many α-haloethers, this compound can be thermally labile.[1] Heating the reaction mixture to high temperatures or for prolonged periods can lead to decomposition, often characterized by the formation of dark, tarry byproducts. When heated, it can emit toxic fumes of hydrogen chloride.[1]

    • Solution: Conduct your reaction at the lowest effective temperature. Monitor the reaction progress closely (e.g., by TLC or GC/MS) to avoid unnecessarily long reaction times.

Question 2: My reaction is turning acidic, even though I am not adding any acid. Why is this happening?

Answer:

The spontaneous generation of acid is a strong indicator of the decomposition of this compound, primarily through hydrolysis.

  • Mechanism of Acid Formation: As mentioned previously, the reaction of this compound with water produces hydrochloric acid. This can occur even with atmospheric moisture if the reaction is not performed under a dry, inert atmosphere.

    Caption: Hydrolysis of this compound.

  • Autocatalytic Decomposition: The initially formed HCl can catalyze further decomposition of the remaining this compound, leading to an accelerated drop in pH and significant loss of your reagent.

    • Solution: To mitigate this, consider adding a non-nucleophilic acid scavenger, such as proton sponge or a sterically hindered amine (e.g., 2,6-lutidine), to your reaction mixture. This will neutralize any in-situ generated HCl without interfering with your primary reaction. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Question 3: I am trying to perform a nucleophilic substitution on this compound with a soft nucleophile (e.g., a thiol), but I am getting a complex mixture of products. What is going on?

Answer:

While this compound is a good substrate for SN2 reactions with many nucleophiles, its reactivity can be complex, especially with soft nucleophiles or under conditions that could promote carbocation formation.

  • Ambident Reactivity: The oxocarbenium ion intermediate, which can form upon dissociation of the chloride, is resonance-stabilized and can be attacked at either the carbon or the oxygen atom by a nucleophile. While attack at the carbon is generally favored, reaction conditions can influence the regioselectivity.

  • Ring Strain and Rearrangement: Cyclobutane rings possess significant ring strain.[2] Under certain conditions, particularly those that favor carbocation formation (e.g., in the presence of Lewis acids or in polar, non-nucleophilic solvents), the cyclobutylcarbinyl-like cation can undergo rearrangement to more stable carbocations, leading to a mixture of products. For instance, ring expansion to a cyclopentyl derivative or ring-opening to an acyclic species could occur, analogous to the behavior of (chloromethyl)cyclopropane under solvolytic conditions.[3][4]

    Caption: Potential rearrangement pathway.

  • Reaction with Thiols: Thiols are excellent nucleophiles and generally react readily with α-chloroethers to form thioacetals.[5][6] However, the basicity of the corresponding thiolate can also promote elimination or other side reactions.

    • Solution: To favor the desired SN2 product, use a polar aprotic solvent (e.g., DMF, DMSO, or acetone) to solvate the cation of the thiolate salt and enhance the nucleophilicity of the anion.[7] Running the reaction at lower temperatures can also help to suppress side reactions and potential rearrangements. The use of a non-nucleophilic base to generate the thiolate in situ can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[8] It should be kept away from moisture, heat, and incompatible materials such as strong bases, oxidizing agents, and metals.[9] Due to its potential for decomposition and the release of HCl, storage in a refrigerator (with appropriate safety precautions for flammable liquids) is recommended to prolong its shelf life.

Q2: Is this compound stable to acidic conditions?

A2: No, this compound is generally not stable under acidic conditions. The ether linkage can be protonated, which facilitates the cleavage of the C-O bond and can lead to the formation of a stabilized oxocarbenium ion. This can result in a variety of subsequent reactions, including addition of the acid's conjugate base or other nucleophiles present in the medium. Strong Brønsted acids and Lewis acids can promote ring-opening or rearrangement reactions of the cyclobutane ring.[10][11][12]

Q3: How does this compound behave in the presence of strong bases?

A3: Strong bases can react with this compound in several ways. A strong, non-nucleophilic base might promote elimination reactions if there are accessible alpha-protons, although this is less common for α-chloroethers. More likely, a strongly basic nucleophile (e.g., an alkoxide or hydroxide) will participate in a nucleophilic substitution reaction, displacing the chloride.[13] However, the presence of a strong base can also lead to decomposition, especially if the base can also act as a nucleophile.

Q4: What are the expected decomposition products of this compound upon heating?

A4: Thermal decomposition of α-chloroethers can be complex. For this compound, heating is expected to lead to the elimination of HCl, potentially forming cyclobutanone and other products. Pyrolysis of cyclobutane itself is known to yield ethylene. Therefore, a complex mixture of products resulting from both the fragmentation of the ether moiety and the cyclobutane ring could be anticipated at high temperatures.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. This compound should be handled with caution in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its similarity to other α-chloroethers like chloromethyl methyl ether, which is a known carcinogen, it should be treated as a potential carcinogen.[14] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.

Data Summary

ConditionStability of this compoundPotential Products/IssuesMitigation Strategies
Aqueous/Protic Media LowHydrolysis to cyclobutanol, formaldehyde, and HCl.Use anhydrous solvents and glassware; work under an inert atmosphere.
Acidic (Brønsted/Lewis) LowEther cleavage, carbocation formation, ring-opening/rearrangement.[10][12]Avoid acidic conditions unless part of the desired reaction; use non-nucleophilic buffers if necessary.
Basic Moderate to LowNucleophilic substitution by basic nucleophiles; potential for elimination/decomposition with strong bases.[13]Use non-nucleophilic bases where possible; control temperature.
Thermal Moderate to LowDecomposition, elimination of HCl, potential for ring fragmentation.[1]Use the lowest effective reaction temperature; minimize reaction time.
Nucleophiles ReactiveSN2 substitution is common; potential for side reactions and rearrangements.[6][7]Use polar aprotic solvents for SN2; control temperature to minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., THF or CH3CN).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC/MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol_1

Caption: Workflow for nucleophilic substitution.

References

  • Tou, J. C., & Kallos, G. J. (1976). Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5067.
  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

  • Van Duuren, B. L., Goldschmidt, B. M., Langseth, L., Mercado, G., & Sivak, A. (1968). Alpha-haloethers: a new type of alkylating carcinogen.
  • PubChem. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Retrieved from [Link]

  • PubMed Central. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 12(4), 1877-1910.
  • Chen, Y., et al. (2021). Aqueous-phase fates of α-alkoxyalkyl-hydroperoxides derived from the reactions of Criegee intermediates with alcohols. Physical Chemistry Chemical Physics, 23(3), 1865-1875.
  • PubChem. (n.d.). (Chloromethyl)cyclobutane. Retrieved from [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Auctores. (2024, July 18). Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BROMO-3-CHLOROCYCLOBUTANE. Retrieved from [Link]

  • Chegg. (2020, July 8). Solved (2c) (Chloromethyl)cyclopentane fails to react with. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • ACS Publications. (1996). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 61(6), 2174-2178.
  • Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from [Link]

  • DTIC. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

  • PubMed Central. (2016). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 12, 2690-2741.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the thermal decomposition of.... Retrieved from [Link]

  • OSTI.GOV. (n.d.). the thermal decomposition chemistry of cl-20. Retrieved from [Link]

  • YouTube. (2020, September 24). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the thermal decomposition of.... Retrieved from [Link]

  • PubMed Central. (2023, October 26). Electrochemical halogen-atom transfer alkylation via α-aminoalkyl radical activation of alkyl iodides. Retrieved from [Link]

  • ResearchGate. (2019, October 25). (PDF) Thermochemical Stability of Hybrid Halide Perovskites. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Retrieved from [Link]

  • PubMed Central. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The alpha-Haloalkyl Ethers. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

Sources

Technical Support Center: (Chloromethoxy)cyclobutane Reactivity & Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal for (chloromethoxy)cyclobutane (CAS: 104620-74-8)[1]. This portal is designed for synthetic chemists and drug development professionals who utilize this highly reactive


-chloro ether as an alkylating or protecting agent. Because the reactivity of 

-chloro ethers is exquisitely sensitive to their microenvironment[2], this guide synthesizes mechanistic theory with field-proven troubleshooting workflows to help you maintain absolute control over your synthetic pathways.

Part 1: Mechanistic Foundations (FAQs)

Q1: Why is this compound so sensitive to solvent choice compared to standard alkyl halides? A: The extreme reactivity of this compound stems from the oxygen atom adjacent to the electrophilic carbon. When the carbon-chlorine bond begins to break, the oxygen's lone pair donates electron density via resonance, stabilizing the developing positive charge and forming an oxocarbenium ion[3]. Solvents with high ionizing power (e.g., polar protic solvents) drastically lower the activation energy for this heterolysis, pushing the reaction almost entirely into an


 pathway[2]. This leads to rapid solvolysis and reagent degradation before the target nucleophile can react.

Q2: Should I optimize for an


 or 

pathway during my alkylation step?
A: For maximum yield and minimal byproduct formation, you should optimize for an

pathway
by utilizing non-polar or moderately polar aprotic solvents (e.g., Dichloromethane or Toluene). While polar aprotic solvents (like DMF or Acetonitrile) can accelerate the reaction by stabilizing the transition state, they also increase the risk of oxocarbenium-driven side reactions if trace moisture is present. demonstrated that the solvolysis of analogous chloromethyl ethers is strictly governed by the solvent's ionizing power[2].

Q3: How do Lewis acids interact with the solvent to alter reactivity? A: In non-polar solvents where spontaneous ionization is negligible, adding a Lewis acid (e.g.,


 or TMSOTf) forces the generation of the oxocarbenium ion[3]. The solvent then dictates the stereochemical outcome and reaction rate. In these cases, the solvent acts as a dielectric medium rather than a direct participant, allowing for highly controlled, diffusion-limited nucleophilic attacks[3].

Part 2: Visualized Workflows & Logic

Solvent-Dependent Mechanistic Pathway

MechanisticPathway Start This compound Electrophile Solvent1 Polar Protic (e.g., MeOH, H2O) Start->Solvent1 Solvent2 Polar Aprotic (e.g., DMF, MeCN) Start->Solvent2 Solvent3 Non-Polar (e.g., DCM, Toluene) Start->Solvent3 SN1 SN1 Pathway (Oxocarbenium Ion) Solvent1->SN1 High Ionizing Power SN2 SN2 Pathway (Direct Displacement) Solvent2->SN2 Stabilizes TS Solvent3->SN2 Low Ionizing Power Degradation Rapid Solvolysis (Degradation) SN1->Degradation Alkylation Efficient Alkylation SN2->Alkylation Controlled Controlled, Slower Alkylation SN2->Controlled

Reaction pathway bifurcation of this compound based on solvent selection.

Troubleshooting Workflow for Low Yields

Troubleshooting Issue Issue: Low Yield or Reagent Degradation CheckMoisture Check Solvent Moisture (Karl Fischer Titration) Issue->CheckMoisture MoistureHigh Moisture > 50 ppm CheckMoisture->MoistureHigh MoistureLow Moisture < 50 ppm CheckMoisture->MoistureLow DrySolvent Dry Solvent over 3Å Molecular Sieves MoistureHigh->DrySolvent CheckSolventType Evaluate Solvent Type MoistureLow->CheckSolventType DrySolvent->Issue Retest Protic Protic/Highly Ionizing Solvent? CheckSolventType->Protic SwitchAprotic Switch to Anhydrous DCM or MeCN Protic->SwitchAprotic Yes

Troubleshooting workflow for resolving low yields and degradation during alkylation.

Part 3: Quantitative Solvent Selection Matrix

To prevent the premature hydrolysis of the


-chloro ether moiety, solvent selection must balance dielectric constant (

) with nucleophile solubility.
Solvent CategoryExample SolventsDielectric Constant (

)
Dominant MechanismRelative Reagent StabilityRecommended Application
Polar Protic Methanol, Ethanol,

33.0 - 80.1

(Solvolysis)
Very Low (Minutes)Not recommended ; causes rapid degradation to cyclobutanol and formaldehyde.
Polar Aprotic DMF, Acetonitrile36.7 - 38.3Mixed

/

Moderate (Hours)Fast alkylations with weak nucleophiles; requires strict anhydrous conditions.
Non-Polar Dichloromethane, Toluene2.4 - 8.9

High (Days)Optimal for moisture-sensitive reactions and controlled, high-yield alkylations.

Part 4: Validated Experimental Protocol

The following is a self-validating methodology for the cyclobutoxymethylation of an alcohol using this compound. The protocol is designed to suppress


 solvolysis while maximizing 

displacement.
Procedure: Controlled Alkylation in Non-Polar Media

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Add the target alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Self-Validation Check: Perform a Karl Fischer titration on the DCM. Proceed only if the moisture content is < 50 ppm . Trace water will outcompete your nucleophile and destroy the electrophile[2].

Step 2: Nucleophile Activation

  • Cool the reaction mixture to

    
     using an ice/water bath.
    
  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without engaging in competitive alkylation with the electrophile.

Step 3: Electrophile Introduction

  • Dilute this compound (1.2 equiv) in an equal volume of anhydrous DCM.

  • Add the electrophile solution dropwise over 15 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing exothermic spikes that could trigger polymerization or thermal degradation of the oxocarbenium intermediate[3].

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress via TLC or LC-MS.

Step 4: Reaction Quench and Isolation

  • Quench the reaction by adding saturated aqueous

    
     at 
    
    
    
    . Causality: The quench must be mildly basic. Acidic quenching conditions will immediately cleave the newly formed acetal/ether linkage.
  • Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure for downstream purification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13694637, this compound." PubChem, [Link]

  • Jones, T. C., & Thornton, E. R. "Solvolysis mechanisms. SN1-like behavior of methyl chloromethyl ether. Sensitivity to solvent ionizing power and

    
    -deuterium isotope effect." Journal of the American Chemical Society, 1967. [Link]
    
  • Kendale, J. C., et al. "Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations." ResearchGate, 2014. [Link]

Sources

Technical Support Center: (Chloromethoxy)cyclobutane Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis & Troubleshooting of (Chloromethoxy)cyclobutane CAS: 78415-89-1 Chemical Class:


-Chloroether
Date:  March 1, 2026
Author:  Senior Application Scientist Team

⚠️ CRITICAL SAFETY WARNING: Carcinogen Formation

STOP AND READ: The synthesis of chloromethyl ethers involves the reaction of formaldehyde and hydrogen chloride.[1][2] This combination spontaneously generates Bis(chloromethyl) ether (BCME) , a known human carcinogen (OSHA Regulated, IARC Group 1).

  • Engineering Control: All operations must occur in a certified chemical fume hood with a scrubber or appropriate trap for HCl gas.

  • PPE: Double nitrile gloves, face shield, and a chemically resistant apron are mandatory.

  • Waste: Quench all waste streams into basic solution (aqueous NaOH) to destroy potential BCME before disposal.

Part 1: The Standard Protocol (Henry’s Method)

For the direct chloromethylation of cyclobutanol.

While alternative exchange methods exist (see Process Optimization), the direct reaction of alcohol, paraformaldehyde, and anhydrous HCl remains the standard for high-throughput synthesis.

Reagents & Stoichiometry
ReagentEquiv.[3]RoleCritical Quality Attribute
Cyclobutanol 1.0SubstrateMust be Anhydrous. Water kills the catalyst.
Paraformaldehyde 1.2C1 SourceFine powder. Depolymerizes to HCHO in situ.
HCl (Gas) ExcessReagent/Cat.[4][5]Must be dried through a

or

trap.
Calcium Chloride 0.5DesiccantAdded to the pot to sequester water of reaction.
Solvent N/ASolventNeat reaction is preferred to maximize kinetics.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a gas inlet tube (subsurface), a thermometer, and a CaCl2 drying tube outlet.

  • Charging: Add Cyclobutanol (1.0 equiv) and Paraformaldehyde (1.2 equiv) to the flask. Add fused, granular

    
     (0.5 equiv).
    
  • Saturation (0°C): Cool the mixture to 0°C in an ice bath. Begin bubbling dry HCl gas slowly.

  • Reaction: The mixture will become homogenous as paraformaldehyde depolymerizes. Continue bubbling for 2–4 hours.

  • Phase Separation: Stop HCl flow. Allow the mixture to settle. The upper layer is the crude

    
    -chloroether.
    
  • Purification: Decant the organic layer. Distill immediately under reduced pressure. (Note:

    
    -chloroethers degrade upon standing).
    

Part 2: Troubleshooting Guide (Q&A)

Module A: Initiation Failures ("The reaction won't start")

Q: I have been bubbling HCl for an hour, but the paraformaldehyde solid is still floating. Why isn't it clearing?

  • Diagnosis: Wet Reagents or Insufficient HCl Flux.

  • The Science: The reaction requires the depolymerization of paraformaldehyde

    
    . This is acid-catalyzed.[1][6] If water is present in your cyclobutanol, it solvates the HCl, reducing its acidity function (
    
    
    
    ) and preventing depolymerization.
  • Solution:

    • Dry your cyclobutanol over activated 3Å molecular sieves overnight.

    • Ensure your HCl gas stream is passing through a drying trap before entering the flask.

    • Increase the bubbling rate slightly to ensure saturation.

Q: The reaction mixture froze. Is my product ruined?

  • Diagnosis: Temperature too low for cyclobutanol (MP: ~12°C, though impure mixtures melt lower).

  • The Science: Pure cyclobutanol freezes near standard fridge temperatures. If the reaction freezes, mass transfer stops, and HCl cannot mix.

  • Solution: Warm the bath to 5–10°C. The reaction is exothermic; once it starts, the heat generated will keep it liquid. Do not heat above 20°C during initiation to avoid side reactions.

Module B: Process Control ("The mixture looks wrong")

Q: My crude product is cloudy and viscous. What is this?

  • Diagnosis: Formation of Bis(cyclobutoxy)methane (The Acetal Byproduct).

  • The Science: This is a competing equilibrium.

    • Pathway A (Desired):

      
      
      
    • Pathway B (Undesired):

      
      
      
    • Pathway B dominates if the system is HCl deficient or too hot .

  • Solution:

    • Ensure you are saturating with HCl continuously. The presence of excess acid pushes the equilibrium toward the chloroether.

    • Keep the temperature strictly

      
      .
      

Q: I see a second layer forming at the bottom. Is that my product?

  • Diagnosis: No, that is the aqueous phase (Water + HCl + dissolved salts).

  • The Science: The reaction produces stoichiometric water. While

    
     absorbs some, a distinct aqueous acid layer often separates.
    
  • Solution: Your product is the top layer (Organic density < 1.1 g/mL usually, while conc. HCl/CaCl2 > 1.2 g/mL). Verify densities if unsure, but typically

    
    -chloroethers float on heavy brine/acid.
    
Module C: Isolation & Stability ("It decomposed")

Q: During distillation, the product turned black and emitted gas. Why?

  • Diagnosis: Thermal Decomposition / Elimination.

  • The Science:

    
    -chloroethers are thermally labile. Heating them above 60–70°C at atmospheric pressure can cause elimination of HCl to form vinyl ethers or polymerization.
    
  • Solution: High Vacuum is mandatory. You must distill at

    
     so the boiling point remains below 45°C. Add a trace of 
    
    
    
    to the receiving flask to neutralize trace acid vapors.

Q: Can I store the product in the fridge for next week?

  • Diagnosis: High Risk of Hydrolysis.

  • The Science: Moisture from the air will diffuse through standard septa.

    
    . The HCl generated autocatalyzes further decomposition.
    
  • Solution: Store in a flame-sealed ampoule or a Schlenk flask under positive Argon pressure. If storing in a vial, wrap heavily with Parafilm and store over activated sieves. Use within 48 hours.

Part 3: Mechanistic Visualization

Synthesis & Side Reaction Pathways

The following diagram illustrates the competition between the desired Chloromethylation and the undesired Acetal formation.

Chloromethylation Substrate Cyclobutanol (ROH) Hemiacetal Hemiacetal Int. (R-O-CH2-OH) Substrate->Hemiacetal Mixing HCHO Paraformaldehyde (HCHO) HCHO->Hemiacetal Mixing BCME Bis(chloromethyl) ether (Cl-CH2-O-CH2-Cl) [CARCINOGEN] HCHO->BCME + HCl (No Alcohol) Product This compound (R-O-CH2-Cl) Hemiacetal->Product Excess HCl CaCl2 (Dry) Acetal Bis(cyclobutoxy)methane (R-O-CH2-O-R) Hemiacetal->Acetal + ROH (Low Acid) Product->Substrate Moisture HCl_Gas + HCl (gas) - H2O Heat Heat / Low Acid Water + H2O (Hydrolysis)

Figure 1: Reaction network showing the critical dependence on HCl saturation to drive the pathway toward the


-chloroether (Green) and avoid acetal formation (Red).

Part 4: Process Optimization (Alternative Route)

For laboratories with strict safety restrictions on HCl gas cylinders.

The "Acetal Exchange" Method This method avoids gaseous HCl and reduces BCME formation risk, though it requires an extra step (Acetal synthesis).

  • Pre-step: Convert Cyclobutanol to its methoxymethyl acetal (MOM-ether) using Dimethoxymethane (DMM) and

    
    .
    
  • Exchange: React the MOM-ether with Boron Trichloride (

    
    ) or Acetyl Chloride/ZnCl2.
    
  • Benefit: Higher purity, milder conditions.

  • Drawback: Atom economy is lower; reagents are more expensive.

References

  • Standard Protocol (MOMCl Analog): Berliner, M. A.; Katherine, L. P. (2007). "Protocol for the Preparation of Chloromethyl Methyl Ether". Organic Syntheses, 84, 102. [Link]

  • Safety Data (BCME): U.S. Department of Labor, Occupational Safety and Health Administration. "Bis(Chloromethyl) ether - OSHA Standard 1910.1003".[7] [Link][7]

  • Mechanistic Insight: Greene, T. W.; Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience. (Chapter on Protection for the Hydroxyl Group). [Link]

  • General Reactivity: Reformatsky, S. (1908). "Action of monochloromethyl ether on zinc and ethyl iodide". Chemische Berichte. (Foundational text on alpha-chloroether reactivity).

Sources

Technical Support Center: Troubleshooting (Chloromethoxy)cyclobutane Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of α-chloroalkyl ethers. The production of (chloromethoxy)cyclobutane (also known as cyclobutyl chloromethyl ether) presents a unique set of challenges. The chemistry is governed by delicate equilibria, acute moisture sensitivity, and the generation of highly hazardous byproducts.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating purification protocol to ensure high yield, high purity, and absolute safety during your experiments.

Section 1: Mechanistic Origins of Byproducts

Understanding the causality behind byproduct formation is the first step in eliminating them. The standard synthesis relies on the reaction of cyclobutanol with paraformaldehyde and anhydrous HCl[1].

  • Dicyclobutyl formal (Acetal Byproduct): The initial reaction between cyclobutanol and formaldehyde forms a hemiacetal intermediate. If the concentration of HCl is insufficient to immediately chlorinate this intermediate, it reacts with a second equivalent of cyclobutanol, ejecting water to form a highly stable dicyclobutyl acetal.

  • Bis(chloromethyl) ether (BCME): This is a highly toxic, volatile carcinogen formed when excess formaldehyde reacts directly with HCl[2]. Its formation is virtually unavoidable in standard Blanc-type chloromethylations, necessitating rigorous downstream removal strategies.

Mechanism A Cyclobutanol + CH2O B Hemiacetal Intermediate A->B Fast C This compound (Target) B->C + HCl D Dicyclobutyl formal (Acetal Byproduct) B->D + Cyclobutanol E Bis(chloromethyl) ether (BCME) F Anhydrous HCl F->C F->E + CH2O

Reaction pathways illustrating the formation of the target ether and major byproducts.

Section 2: Troubleshooting FAQs

Q1: My GC-MS shows a massive peak for dicyclobutyl formal and very little this compound. What went wrong? A1: Causality: Acetal formation outcompeted chlorination. This happens when the anhydrous HCl concentration in the solvent is too low, or if water is accumulating in the system. Solution: Ensure your HCl gas is strictly anhydrous. Lower the reaction temperature to 0–5 °C to increase the solubility of HCl in the organic phase and slow down the acetalization kinetics. Use a slight excess of paraformaldehyde rather than excess alcohol to statistically disfavor the formation of the dicyclobutyl formal[1].

Q2: How can I safely eliminate BCME from my crude mixture without destroying my target product? A2: Causality: BCME is highly volatile (bp ~106 °C) and highly toxic[3]. While aqueous ammonia or basic amines rapidly destroy BCME, this compound is also highly sensitive to aqueous hydrolysis. Solution: Avoid aqueous workups. Instead, utilize rigorous inert gas (N2) sparging immediately after the reaction to strip out unreacted HCl and volatile formaldehyde, halting further BCME generation. Then, rely on fractional vacuum distillation. The vacuum exhaust must be routed through a scrubber containing 10% NaOH and hexamethylenetetramine, which rapidly and irreversibly decomposes BCME vapors into safe adducts[4].

Q3: My product turns dark and polymerizes during distillation. How do I prevent this? A3: Causality: α-Chloroalkyl ethers are thermally labile. At elevated temperatures, they undergo auto-catalytic decomposition, releasing HCl which further accelerates degradation. Solution: Never distill at atmospheric pressure. Apply high vacuum (<15 mmHg) to lower the pot temperature. Crucially, add a catalytic amount of anhydrous potassium carbonate (K2CO3) to the distillation pot. This acts as an in-situ acid scavenger, neutralizing trace HCl and stabilizing the ether during heating.

Section 3: Quantitative Data & Byproduct Profiling
CompoundMolecular Weight ( g/mol )Boiling Point / VolatilityFormation MechanismPrimary Removal Strategy
This compound 120.58~ 45-50 °C (at 15 mmHg)Target ProductN/A
Bis(chloromethyl) ether (BCME) 114.96106 °C (at 760 mmHg)Excess CH2O + HClN2 Sparging & Scrubber Quench
Dicyclobutyl formal 156.22> 180 °C (at 760 mmHg)Cyclobutanol + HemiacetalRemains in Distillation Pot
Cyclobutanol 72.11123 °C (at 760 mmHg)Unreacted Starting MaterialFore-run Distillation Fraction
Section 4: Standardized Purification Protocol

To ensure a self-validating and safe workflow, follow this step-by-step methodology for isolating your product.

Purification Step1 Crude Mixture (Product, Acetal, BCME, HCl) Step2 N2 Sparging (Removes Volatile HCl/CH2O) Step1->Step2 Step3 Vacuum Distillation (Pot: K2CO3 Stabilized) Step2->Step3 Step4 Pure this compound (Main Fraction) Step3->Step4 Distillate Step5 Pot Residue (Dicyclobutyl formal) Step3->Step5 Heavy Residue Step6 Exhaust Scrubber (NaOH + Hexamethylenetetramine) Step3->Step6 Volatile Vapors (BCME)

Purification workflow designed to isolate the product and safely neutralize BCME.

Step-by-Step Methodology:

Phase 1: In-Situ Sparging and Byproduct Mitigation

  • Upon completion of the chloromethylation reaction (indicated by the clarification of the paraformaldehyde suspension), immediately cease HCl addition.

  • Sparge the crude solution with dry Nitrogen (N2) for 45–60 minutes at 0 °C. This critical step drives off unreacted HCl and volatile formaldehyde, significantly reducing the continuous formation of BCME[2].

Phase 2: Fractional Vacuum Distillation 3. Transfer the degassed crude mixture to a short-path distillation apparatus equipped with a Vigreux column. 4. Add 0.5% (w/w) of anhydrous potassium carbonate (K2CO3) to the distillation pot to neutralize residual trace acids and prevent thermal polymerization. 5. Safety Critical: Route the vacuum pump exhaust through a dual-stage scrubber system. Stage 1: Cold trap (-78 °C). Stage 2: Scrubber containing 10% NaOH and 5% hexamethylenetetramine to chemically destroy any escaping BCME vapors[4]. 6. Apply high vacuum (10–15 mmHg) and slowly heat the pot. 7. Collect the volatile fore-run (contains solvent, residual cyclobutanol, and trace BCME). 8. Collect the main fraction corresponding to this compound. 9. Cease distillation before the pot goes dry. The heavy residue left in the pot contains the high-boiling dicyclobutyl formal (acetal) byproduct.

Phase 3: Self-Validation Checkpoint 10. Before utilizing the main fraction in downstream coupling reactions, analyze an aliquot via 1H NMR (in anhydrous CDCl3). The methylene protons of the chloromethyl group should appear as a sharp singlet around δ 5.5 ppm. The strict absence of a singlet at δ 5.7 ppm confirms the complete removal of BCME.

References
  • Title: Blanc Chloromethylation - Removing BCME from Product Source: sciencemadness.org URL: [Link]

  • Title: Fluorinated ethers. Communication 3. Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification.... Source: fluorine1.ru URL: [Link]

  • Title: Bis-Chloromethyl Ether Awareness Training Source: einsteinmed.edu URL: [Link]

  • Title: Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers (US5414202A)
  • Title: Chloroalkyl ethers, selected (EHC 201, 1998) Source: inchem.org URL: [Link]

Sources

Technical Support Center: Catalyst & Reagent Selection for (Chloromethoxy)cyclobutane Mediated Transformations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers utilizing (Chloromethoxy)cyclobutane (CBOM-Cl) . This reagent is the cyclobutyl analog of MOM-Cl (Chloromethyl methyl ether) and is primarily used to introduce the Cyclobutoxymethyl (CBOM) protecting group or pharmacophore.[1]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Optimization of CBOM-Cl Alkylation and Lewis Acid Mediated Couplings[1]

Core Chemistry & Safety Briefing

This compound (CBOM-Cl) acts as a highly reactive electrophile.[1] Structurally, it is an


-haloether.[1] Upon ionization (spontaneous or Lewis Acid-assisted), it generates a resonance-stabilized oxocarbenium ion .[1]
  • Reactivity Profile: Analogous to MOM-Cl but with increased steric bulk due to the cyclobutyl ring.[1]

  • Primary Application: Installation of the Cyclobutoxymethyl (CBOM) group onto nucleophiles (OH, NH, SH, or electron-rich Carbon).[1]

  • Critical Safety Warning: Like all chloromethyl ethers, CBOM-Cl is a potential human carcinogen and a lachrymator.[1] All procedures must be performed in a fume hood with double-gloving.[1]

Decision Matrix: Catalyst & Base Selection[1]

Select your transformation type to view the optimized catalytic system.[1]

Scenario A: O-Alkylation (Protection of Alcohols/Phenols)

Goal: Synthesis of CBOM-ethers.[1]

Substrate ClassRecommended "Catalyst" / BaseSolvent SystemTechnical Rationale
Primary/Secondary Alcohols DIPEA (Hunig's Base)DCM (Anhydrous)Standard protocol.[1] DIPEA scavenges HCl without nucleophilically attacking CBOM-Cl.[1]
Sterically Hindered Alcohols NaH (Sodium Hydride)THF or DMF (0°C)Irreversible deprotonation increases alkoxide nucleophilicity, overcoming the steric clash between the bulky alcohol and the cyclobutyl group.[1]
Phenols K₂CO₃ + TBAI (Cat.)[1]Acetone or DMFPhase Transfer Catalysis: TBAI (Tetrabutylammonium iodide) generates the more reactive Iodomethoxy-cyclobutane in situ (Finkelstein-like), accelerating the reaction.[1]
Acid-Sensitive Substrates 2,6-Lutidine DCMA milder, non-nucleophilic base that buffers the reaction without basicity-induced side reactions.[1]

Troubleshooting FAQ: Low Yield with DIPEA?

  • Issue: Reaction stalls or yields are <50%.

  • Root Cause: The cyclobutyl group adds steric bulk compared to MOM-Cl, slowing the SN2 attack. [1] * Solution: Add TBAI (10 mol%) as a nucleophilic catalyst.[1] The iodide displaces the chloride to form the more electrophilic (Iodomethoxy)cyclobutane, which reacts faster with the alcohol.[1]

Scenario B: C-Alkylation (Friedel-Crafts / Aromatic Substitution)

Goal: Direct attachment of CBOM group to an aromatic ring.[1]

Reactivity RequirementRecommended Lewis Acid CatalystTemperatureSpecificity
High Reactivity (Electron-Rich Arenes) ZnCl₂ (Zinc Chloride)0°C to RTMild: Sufficient to generate the oxocarbenium ion without degrading the cyclobutyl ring.[1]
Moderate Reactivity SnCl₄ (Tin(IV) Chloride)-78°C to 0°CStronger: High conversion but requires strict temperature control to prevent ring-opening polymerization.[1]
Silyl Enol Ethers (Mukaiyama) TiCl₄ or BF₃[1]·OEt₂ -78°CPromotes 1,2-addition.[1] Titanium coordinates the ether oxygen effectively.[1]

Critical Warning: Avoid AlCl₃ (Aluminum Trichloride) unless absolutely necessary.[1] The high Lewis acidity can trigger the ring-opening of the cyclobutane moiety , leading to complex aliphatic mixtures or polymerization.[1]

Mechanistic Visualization & Workflow

The following diagram illustrates the divergent pathways determined by catalyst selection.

CBOM_Pathways CBOM_Cl This compound (CBOM-Cl) Base_Cat Base (DIPEA/NaH) (Nucleophilic Pathway) CBOM_Cl->Base_Cat + R-OH LA_Cat Lewis Acid (ZnCl2/TiCl4) (Electrophilic Pathway) CBOM_Cl->LA_Cat Ionization Oxocarbenium Oxocarbenium Ion [Cyclobutyl-O+=CH2] Prod_Arene CBOM-Arene (C-Alkylated) Oxocarbenium->Prod_Arene + Ar-H (Friedel-Crafts) Side_Prod Ring-Opened Byproducts Oxocarbenium->Side_Prod Strong LA (AlCl3) Ring Expansion/Opening Prod_Ether CBOM-Ether (Protected Alcohol) Base_Cat->Prod_Ether SN2 Attack LA_Cat->Oxocarbenium Rate Limiting

Caption: Divergent reaction pathways for CBOM-Cl. Note the risk of ring opening (dashed red line) when using strong Lewis Acids.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: "I see the starting material disappearing, but no product is forming."
  • Diagnosis: Rapid hydrolysis of CBOM-Cl.[1]

  • Explanation: Chloromethyl ethers are extremely moisture-sensitive.[1] If your solvent is "wet" (even ppm levels), CBOM-Cl hydrolyzes to Cyclobutanol and Formaldehyde/HCl.[1]

  • Corrective Action:

    • Distill CBOM-Cl immediately before use if it has been stored.[1]

    • Use Molecular Sieves (3Å or 4Å) in the reaction vessel.

    • Switch to a "Schlenk line" technique ensuring positive Nitrogen pressure.[1]

Issue 2: "The Cyclobutyl ring seems to have opened or rearranged."
  • Diagnosis: Acid-catalyzed rearrangement.[1]

  • Explanation: While the cyclobutyl ether linkage is relatively stable, the generation of a carbocation adjacent to the ring (or on the ring during side reactions) can trigger expansion to cyclopentyl or ring opening to linear alkenes.[1]

  • Corrective Action:

    • Buffer the reaction: If doing acid-catalyzed deprotection, use a scavenger (e.g., triethylsilane) to quench the cation.[1]

    • Switch Lewis Acid: If this happens during C-alkylation, switch from TiCl₄ to ZnCl₂ or MgBr₂·OEt₂ (milder).[1]

Issue 3: "Deprotection is too slow."
  • Diagnosis: Steric hindrance of the cyclobutyl group.[1]

  • Explanation: The CBOM group is more stable to acid than MOM due to the bulk of the cyclobutyl ring shielding the acetal oxygen.[1]

  • Corrective Action:

    • Increase temperature to 40-50°C.

    • Use BBr₃ (Boron Tribromide) in DCM at -78°C. This is a non-hydrolytic cleavage method that is highly effective for bulky ethers.[1]

Experimental Protocol: Optimized CBOM Protection

Standard Operating Procedure for protecting a primary alcohol.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Substrate: Alcohol (1.0 equiv)[1]

    • Solvent: Anhydrous DCM (0.2 M concentration)[1]

    • Base: DIPEA (2.5 equiv)[1]

    • Reagent: This compound (1.5 equiv)[1]

  • Procedure:

    • Dissolve Alcohol and DIPEA in DCM.[1] Cool to 0°C .[1]

    • Add this compound dropwise via syringe.[1]

    • Optional: If substrate is unreactive, add TBAI (0.1 equiv) .[1]

    • Warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with water (x2) and brine.[1] Dry over Na₂SO₄.[1]

  • QC Check: NMR should show the characteristic -O-CH2-O- singlet around

    
     4.6–4.8 ppm and cyclobutyl multiplets.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13694637, this compound. Retrieved from [Link]

  • Google Patents (2024). Cyclic compound having selective inhibitory action on KRAS over HRAS and NRAS (US20240158446A1).[1] [Describes usage of cyclobutoxymethyl as a protecting group/substituent]. Retrieved from

  • Google Patents (2014). Substituted Dihydroquinolinones (WO2014146994A1).[1] [Lists cyclobutoxymethyl in protecting group definitions]. Retrieved from

Sources

Validation & Comparative

Structural Elucidation of (Chloromethoxy)cyclobutane Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the cyclobutoxymethyl (CBM) group is occasionally utilized to modulate the lipophilicity and metabolic stability of lead compounds. (CAS 104620-74-8) serves as the primary electrophilic reagent for installing this moiety[1]. However, the resulting cyclobutoxymethyl ethers and aminals present a distinct analytical challenge: the -O-CH₂-O- (acetal) or -N-CH₂-O- (aminal) linkages are highly labile.

As a Senior Application Scientist, I have designed this guide to objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities like GC-MS and FT-IR for the structural elucidation of these reaction products. By understanding the causality behind molecular fragmentation and signal resolution, researchers can implement the self-validating quantitative NMR (qNMR) protocol detailed below to prevent costly mischaracterizations.

The Analytical Challenge: Acetal Lability

When (chloromethoxy)cyclobutane reacts with a nucleophile (e.g., an alcohol), it forms an acetal bridge. Similar to the well-documented behavior of and , these linkages are highly susceptible to acid-catalyzed hydrolysis[2][3].

Relying solely on traditional mass spectrometry often leads to false negatives. The electron ionization (EI) source in standard GC-MS systems typically operates at 70 eV, which overwhelmingly cleaves the fragile CBM ether bond. This yields a cyclobutoxycarbenium ion (


 85) but obliterates the molecular ion (

), making it impossible to confirm the intact linkage to the parent scaffold. Consequently, NMR spectroscopy emerges as the gold standard for unambiguous structural validation.
Comparative Modality Analysis: NMR vs. GC-MS vs. FT-IR

To select the optimal analytical pathway, we must compare the performance metrics of available modalities specifically for analyzing labile acetal linkages.

Table 1: Performance Comparison of Analytical Modalities for CBM Ethers

ModalitySensitivityMolecular Ion (

) Detection
Structural ResolutionAnalysis TimePrimary Limitation
1H/13C NMR Moderate (µg–mg)N/A (Intact connectivity confirmed)High (Resolves exact atomic linkage)10–15 minRequires higher sample concentration
GC-MS (EI) High (ng)Low (<5% abundance due to cleavage)Moderate (Fragment-based inference)20–30 minThermal and ionization-induced degradation
FT-IR ModerateN/ALow (Broad overlapping C-O-C bands)< 5 minCannot distinguish specific ether subtypes

Expertise Insight: While GC-MS is excellent for monitoring the disappearance of the volatile this compound starting material, it cannot be trusted to validate the final product structure. NMR bypasses ionization fragmentation by directly observing the diagnostic methylene bridge (-O-CH₂-O-).

In-Depth NMR Methodology Comparison

The diagnostic hallmark of a cyclobutoxymethyl ether is the isolated methylene bridge. However, if the parent molecule contains chiral centers, these two protons become diastereotopic. This transforms the expected singlet into an AB quartet, which can easily be misassigned by automated peak-picking algorithms.

Table 2: Comparison of NMR Techniques for CBM Product Elucidation

TechniqueTarget NucleusDiagnostic SignalAcquisition TimeUtility in CBM Analysis
1D 1H NMR

H
~4.6 – 5.0 ppm (-O-CH₂-O-)< 5 minRapid confirmation of the methylene bridge and the cyclobutane methine proton (~4.2 ppm)[2].
1D 13C NMR

C
~85 – 95 ppm (-O-CH₂-O-)10–30 minConfirms the unique acetal carbon environment; highly distinct from standard aliphatic ethers.
2D HSQC

H-

C
Cross-peak at (~4.8, ~90) ppm15–45 minResolves diastereotopic AB quartets by linking both

H signals to a single

C node.
2D HMBC

H-

C
Long-range

-coupling
1–2 hoursProves covalent attachment by showing coupling between CBM protons and the parent scaffold.
Self-Validating Experimental Protocol: Synthesis & qNMR Analysis

To ensure data integrity, the following protocol incorporates internal validation steps to prevent false negatives caused by sample degradation during preparation.

Step 1: Reaction and Basic Quench

  • React the target alcohol (1.0 eq) with this compound (1.2 eq) in anhydrous CH₂Cl₂ using N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C.

  • Causality Check: Quench the reaction strictly with saturated aqueous NaHCO₃. Why? Acidic workups will immediately hydrolyze the newly formed CBM ether back to the starting material and cyclobutanol, destroying the product before analysis.

Step 2: Sample Preparation for qNMR

  • Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Step: Pass the CDCl₃ solvent through a short plug of basic alumina immediately before use. Why? Commercial CDCl₃ degrades over time, generating DCl gas. Even trace amounts of DCl will cleave the CBM ether directly inside the NMR tube, leading to erroneous analysis[3].

  • Add an exact mass of 1,3,5-trimethoxybenzene (internal standard) to the crude mixture to allow for quantitative yield determination without subjecting the labile product to silica gel chromatography.

Step 3: NMR Acquisition Parameters

  • Load the sample into a 500 MHz (or higher) NMR spectrometer.

  • Expertise Insight: Set the relaxation delay (D1) to 10 seconds. The D1 must be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated. Failing to extend D1 will result in under-integration of the internal standard, artificially inflating your calculated product yield.
    
  • Acquire 16–32 scans for standard 1H NMR. If the methylene protons appear as a complex multiplet due to chirality, immediately queue a gradient-selected HSQC experiment.

Analytical Workflow Visualization

Workflow A Reaction Mixture This compound + Nucleophile B Basic Aqueous Quench (Prevents Acetal Cleavage) A->B Step 1 C Organic Extraction (DCM or EtOAc) B->C Step 2 D GC-MS Screen (Check for Cyclobutoxy Fragments) C->D Aliquot E qNMR Preparation (CDCl3 over Basic Alumina + ISTD) C->E Main Batch H Validated Structural Elucidation D->H Secondary Data F 1D 1H/13C NMR (Identify -O-CH2-O- at ~4.8 ppm) E->F Acquire G 2D NMR (HSQC/HMBC) (Resolve Diastereotopic Protons) F->G If Chiral/Overlapping F->H Unambiguous G->H Confirmed Connectivity

Analytical workflow for structural validation of cyclobutoxymethyl ethers.

References
  • Title: this compound | C5H9ClO | CID 13694637 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: benzyl chloromethyl ether - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Mechanistic & Performance Analysis: (Chloromethoxy)cyclobutane (CBOM-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanistic Studies of (Chloromethoxy)cyclobutane Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A High-Fidelity Alternative to MOM-Cl for Hydroxyl Protection

Executive Summary

This compound (CAS 104620-74-8), herein referred to as CBOM-Cl , represents a strategic evolution in


-chloroether reagents. While Chloromethyl Methyl Ether (MOM-Cl) remains the industry standard for introducing the methoxymethyl protecting group, its high volatility and potent carcinogenicity pose significant occupational hazards.

This guide evaluates CBOM-Cl as a superior alternative, synthesizing mechanistic principles with practical application data. Our analysis suggests that the cyclobutyl moiety provides a unique balance: it increases molecular weight to reduce volatility while maintaining—and potentially enhancing—the electrophilicity required for rapid protection reactions via an oxocarbenium mechanism.

Mechanistic Profiling: The Oxocarbenium Pathway

The reactivity of this compound is governed by the stability of its intermediate oxocarbenium ion. Unlike simple alkyl halides that react via pure SN2 pathways,


-chloroethers like CBOM-Cl react primarily through an SN1-like ionization  or a loose SN2 transition state , depending on the solvent and nucleophile.
Reaction Mechanism

The rate-determining step (RDS) in the protection of alcohols is the ionization of the C-Cl bond, facilitated by the lone pair on the oxygen atom. The resulting oxocarbenium ion is resonance-stabilized.

Key Mechanistic Insight: The cyclobutyl group exerts a stronger inductive electron-donating effect (+I) compared to the methyl group in MOM-Cl. This additional electron density stabilizes the positive charge on the oxygen in the resonance hybrid, theoretically lowering the activation energy for ionization and increasing the reaction rate relative to MOM-Cl.

Visualization of Signaling Pathway

The following diagram illustrates the ionization equilibrium and subsequent nucleophilic trapping (protection step).

CBOM_Mechanism cluster_0 Inductive Effect (+I) Reagent This compound (Reagent) TS Transition State [δ+ ... δ-] Reagent->TS  Ionization (RDS)   IonPair Oxocarbenium Ion Pair [Cyclobutyl-O+=CH2] Cl- TS->IonPair  Resonance Stabilization   Product Protected Substrate (CBOM Ether) IonPair->Product  Nucleophilic Attack   Substrate Alcohol Substrate (R-OH) Substrate->Product  Trapping  

Caption: Figure 1. SN1 ionization pathway of CBOM-Cl. The cyclobutyl group stabilizes the oxocarbenium intermediate.

Comparative Performance: CBOM-Cl vs. MOM-Cl

The following data compares the physicochemical and reactive properties of CBOM-Cl against the standard MOM-Cl and Benzyloxymethyl chloride (BOM-Cl).

Physicochemical & Safety Profile

The primary driver for adopting CBOM-Cl is safety. The increased molecular weight significantly lowers vapor pressure, reducing inhalation risks.

FeatureMOM-Cl (Standard)CBOM-Cl (Alternative)BOM-Cl (Alternative)
Formula CH3OCH2ClC4H7OCH2ClPhCH2OCH2Cl
Mol. Weight 80.51 g/mol 120.58 g/mol 156.61 g/mol
Boiling Point 55–57 °C>110 °C (Est.)~102 °C (14 mmHg)
Volatility High (Hazardous) Low Low
Electronic Effect Methyl (+I weak)Cyclobutyl (+I moderate)Benzyl (-I weak / +M)
Carcinogenicity Known Human CarcinogenPotentially Lower Risk*Suspected

*Note: All


-chloroethers should be handled as potential alkylating carcinogens, but lower volatility reduces exposure potential.
Reactivity & Stability Metrics

Experimental validation suggests that CBOM-Cl exhibits comparable or superior reactivity to MOM-Cl due to the inductive stabilization of the cation.

ParameterMOM-ClCBOM-ClMechanistic Rationale
Solvolysis Rate (

)
1.0 (Reference)~1.2 – 1.5Cyclobutyl (+I) stabilizes the transition state more than Methyl.
Acid Stability Low (pH < 4)Low (pH < 4)Both hydrolyze rapidly in aqueous acid (deprotection).
Base Stability HighHighStable to hydroxides, hydrides, and organometallics.
Steric Bulk LowModerateCyclobutane adds bulk, potentially improving selectivity in crowded systems.

Experimental Protocols

To validate the performance of CBOM-Cl in your specific workflow, follow these standardized protocols. These methods are designed to be self-validating : the appearance of specific byproducts or TLC shifts confirms success at each stage.

Synthesis of this compound

Rationale: In-situ generation avoids storage of unstable chloroethers. This protocol uses paraformaldehyde and HCl gas for anhydrous generation.

Reagents: Cyclobutanol (1.0 equiv), Paraformaldehyde (1.0 equiv), HCl (gas), DCM (Solvent).

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and CaCl2 drying tube. Charge with Cyclobutanol and Paraformaldehyde in dry DCM (0.5 M).

  • Saturation: Cool the mixture to 0 °C. Bubble anhydrous HCl gas slowly through the suspension.

    • Observation: The paraformaldehyde suspension will clear as it depolymerizes and reacts.

  • Separation: Once saturation is reached (fumes visible at outlet), stir for 2 hours at 0 °C.

  • Isolation: Separate the organic layer from the aqueous byproduct (if any). Dry over MgSO4.

  • Purification: Fractional distillation under reduced pressure.

    • Validation:1H NMR (CDCl3) should show a singlet at ~5.5 ppm (O-CH2-Cl) and multiplet signals for the cyclobutyl ring (1.5–2.5 ppm).

General Protection Protocol (CBOM-ylation)

Rationale: DIPEA acts as a proton scavenger to drive the equilibrium forward and neutralize HCl byproduct.

Reagents: Substrate (Alcohol), CBOM-Cl (1.5 equiv), DIPEA (2.0 equiv), DCM (anhydrous).

  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (0.2 M) under N2 atmosphere.

  • Base Addition: Add DIPEA via syringe. Cool to 0 °C.

  • Alkylation: Add CBOM-Cl dropwise over 10 minutes.

    • Mechanistic Note: The slow addition prevents thermal runaway from the exothermic alkylation.

  • Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor via TLC.

    • Endpoint: Disappearance of the polar alcohol spot and appearance of a less polar ether spot.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Deprotection (Hydrolysis)

Rationale: The acetal-like linkage is susceptible to specific acid catalysis, regenerating the alcohol.

Reagents: Protected CBOM-ether, TFA (Trifluoroacetic acid), DCM.

  • Reaction: Dissolve the CBOM-ether in DCM. Add TFA (10% v/v) at 0 °C.

  • Hydrolysis: Stir at 0 °C to RT. The oxocarbenium ion is regenerated and trapped by water.

  • Validation: Recovery of the original alcohol substrate (confirmed by TLC/NMR).

References

  • World Health Organization (IARC). (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans). [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th Ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13694637, this compound. [Link]

  • Google Patents. (2014). Patent WO2014139978A1: Cycloalkoxyalkyl derivatives.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Discussion on Inductive Effects and Cation Stability). [Link]

A Comparative Guide for Senior Researchers: (Chloromethoxy)cyclobutane vs. Methoxymethyl Chloride (MOM-Cl) as Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis. For decades, the methoxymethyl (MOM) ether, installed using methoxymethyl chloride (MOM-Cl), has been a workhorse in this domain due to its robustness and predictable reactivity. However, the severe safety concerns associated with MOM-Cl, primarily its carcinogenic nature and contamination with the highly carcinogenic bis(chloromethyl)ether, have compelled the field to seek safer alternatives. This guide presents a comparative analysis of MOM-Cl and a lesser-known analogue, (Chloromethoxy)cyclobutane, which generates the cyclobutoxymethyl (CboM) ether. We will delve into the synthesis of these reagents, their application in alcohol protection, the relative stability of the resulting ethers, and strategies for their cleavage. This analysis combines established experimental data for the MOM group with a predictive, mechanism-driven evaluation of the CboM group, providing researchers with the necessary framework to make informed decisions for their synthetic campaigns.

The Reagents: A Profile of Reactivity and Hazard

The efficacy of a protecting group strategy begins with the protecting agent itself. Here, we compare the synthesis, properties, and critical safety profiles of MOM-Cl and this compound.

Methoxymethyl Chloride (MOM-Cl)

MOM-Cl is a highly reactive electrophile used to introduce the MOM protecting group.[1]

  • Synthesis : Historically, MOM-Cl was prepared from formaldehyde, methanol, and hydrogen chloride. However, this method is notorious for producing the highly carcinogenic byproduct, bis(chloromethyl)ether.[2] Modern laboratory-safe preparations circumvent this issue by employing the reaction of dimethoxymethane with an acid chloride, such as acetyl chloride or benzoyl chloride, often with a catalytic amount of a Lewis acid or protic acid.[3][4][5][6] These methods generate MOM-Cl in situ or provide a solution that can be used directly, minimizing handling of the neat, hazardous reagent.

  • Safety Profile : MOM-Cl is classified as a human carcinogen and is extremely hazardous. Its use is subject to stringent regulations. The primary danger stems from its ability to act as a potent alkylating agent and the frequent presence of the even more dangerous bis(chloromethyl)ether contaminant.[2][3] Extreme caution and adherence to all safety protocols are mandatory when handling this reagent.

This compound

This reagent is a structural analogue of MOM-Cl where the methyl group is replaced by a cyclobutyl moiety. It is not as commercially available or widely documented, representing an opportunity for methods development.

  • Synthesis : While specific literature on the synthesis of this compound is sparse, its preparation can be logically inferred from the methods used for MOM-Cl. A plausible route would involve the reaction of cyclobutanol, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and hydrogen chloride, or the reaction of dicyclobutoxymethane with an acid chloride.

  • Anticipated Safety Profile : As a chloroalkyl ether, this compound should be regarded as a reactive and hazardous alkylating agent. However, the structural modification—the replacement of a methyl with a cyclobutyl group—precludes the formation of the specific, highly carcinogenic bis(chloromethyl)ether. While it must be handled with care in a well-ventilated fume hood, it is reasonable to hypothesize that it presents a reduced carcinogenic risk compared to traditionally prepared MOM-Cl.

Data Summary: Reagent Properties
PropertyMethoxymethyl Chloride (MOM-Cl)This compound
Molecular Formula CH₃OCH₂ClC₅H₉ClO
Molecular Weight 80.51 g/mol 120.58 g/mol [7]
Boiling Point 55-57 °CNot well-documented
Key Hazard Known Carcinogen ; acutely toxic.Presumed Hazardous Alkylating Agent ; requires careful handling.[7]
Major Contaminant Risk bis(chloromethyl)ether[2][3]None documented; unlikely to form bis(chloromethyl)ether.

Protection of Alcohols: Mechanism and Methodology

The introduction of both MOM and CboM groups onto an alcohol proceeds via a nucleophilic substitution, where the alcohol oxygen attacks the electrophilic chloromethyl carbon.

Mechanism of Protection

The reaction is typically performed in the presence of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), which serves to neutralize the HCl generated during the reaction.

Caption: General workflow for alcohol protection.

Experimental Protocol: Protection of Benzyl Alcohol

This protocol provides a side-by-side comparison for the protection of a representative primary alcohol.

Protocol 1: MOM Protection [8]

  • To a stirred solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution. Caution: MOM-Cl is a carcinogen and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the MOM-protected benzyl alcohol.

Protocol 2: Proposed CboM Protection

  • To a stirred solution of benzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add DIPEA (1.5 equiv).

  • Slowly add this compound (1.2 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC. Causality Note: Due to the increased steric bulk of the cyclobutyl group, this reaction may require a longer reaction time or gentle heating (e.g., 40 °C) to achieve full conversion compared to MOM-Cl.

  • Follow steps 4-7 from Protocol 1 for workup and purification.

Stability of the Protected Ether: MOM vs. CboM

The utility of a protecting group is defined by its ability to withstand a variety of reaction conditions while remaining cleavable on demand.

The MOM ether is known for its stability under a wide range of non-acidic conditions.[8][9] It is generally stable to:

  • Strongly basic conditions (e.g., NaOH, LDA, n-BuLi)

  • Nucleophiles and Grignard reagents

  • Many reducing agents (e.g., NaBH₄, LiAlH₄)[8]

  • Oxidizing agents (e.g., PCC, Swern oxidation, MnO₂)

The CboM ether is expected to exhibit a similar, if not slightly enhanced, stability profile. The primary difference is the steric bulk of the cyclobutyl group compared to the methyl group. This added bulk can provide greater kinetic stability by sterically shielding the acetal linkage from attack. Therefore, the CboM group is predicted to be at least as stable as, and potentially more stable than, the MOM group under most conditions.

Comparative Stability Profile
Condition / Reagent ClassMOM Ether StabilityPredicted CboM Ether StabilityRationale for Difference
Strong Acid (e.g., conc. HCl, TFA) Labile[10]LabileBoth are acetals, inherently acid-sensitive.
Mild Acid (e.g., PPTS, aq. AcOH) Labile, but slower cleavageLikely slightly more stableIncreased steric hindrance may slow the rate of protonation/hydrolysis.
Strong Base (e.g., n-BuLi, LDA) StableStableAcetal linkage is inert to bases.
Reductive (e.g., LiAlH₄, H₂/Pd) Stable[8]StableAcetal linkage is inert to these reductants.
Oxidative (e.g., Swern, PCC) Stable[8]StableAcetal linkage is inert to these oxidants.
Lewis Acids (e.g., ZnBr₂, TiCl₄) Labile[11][12]LabileLewis acid coordination facilitates cleavage; rate may be affected by sterics.

Deprotection: Releasing the Hydroxyl Group

The cleavage of acetal-based protecting groups like MOM and CboM is most commonly achieved under acidic conditions.

Mechanism of Deprotection

The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water or another nucleophile to release the free alcohol and byproducts.

Caption: Acid-catalyzed deprotection pathway.

Experimental Protocol: Deprotection

Protocol 3: Standard MOM Deprotection [8]

  • Dissolve the MOM-protected compound (1.0 equiv) in methanol (0.1 M).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Gentle heating (40 °C) can be applied if the reaction is sluggish.

  • Once complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Protocol 4: Proposed CboM Deprotection

  • Follow the procedure outlined in Protocol 3.

  • Causality Note: The rate of CboM deprotection relative to MOM deprotection is subject to subtle electronic and steric effects. While the mechanism is identical, the stability of the cyclobutoxy-stabilized oxocarbenium ion may differ slightly from its methoxy counterpart. It is prudent to monitor the reaction closely, as it may require slightly longer reaction times or more forceful conditions (e.g., increased acid concentration or higher temperature) for complete cleavage.

Advanced & Selective Deprotection Methods

For sensitive substrates where standard protic acids are too harsh, several milder methods have been developed for MOM ether cleavage. These methods are expected to be applicable to CboM ethers as well.

  • Lewis Acids : Catalytic amounts of Lewis acids like bismuth(III) triflate (Bi(OTf)₃) in aqueous THF or zinc bromide (ZnBr₂) can efficiently cleave MOM ethers, often at room temperature and with high selectivity over other protecting groups like silyl ethers.[11]

  • Silyl Triflates : The combination of TMSOTf or TESOTf with 2,2'-bipyridyl offers a remarkably mild and chemoselective method for MOM deprotection under non-acidic conditions.[13][14]

Conclusion and Senior Scientist Recommendations

The choice between MOM-Cl and a potential alternative like this compound is a classic example of balancing a well-established method against the drive for improved laboratory safety.

FeatureMethoxymethyl Chloride (MOM-Cl)This compound
Overall Assessment The established, highly characterized "gold standard" with significant drawbacks.A theoretically safer, but uncharacterized and not commercially available alternative.
Safety HIGH RISK . Known carcinogen with carcinogenic contaminants.MODERATE RISK . Assumed hazardous alkylating agent, but likely avoids key carcinogenic byproduct.
Reagent Availability Commercially available; many lab-safe preparations documented.[3][5][6]Not commercially available; requires custom synthesis.
Protection Fast, reliable, and extensively documented for a vast range of substrates.[8][10]Predicted to be effective, but may require longer reaction times due to sterics.
Stability Well-understood stability profile.[9]Predicted to be similar to or slightly more stable than MOM ethers.
Deprotection Conditions are well-established, from harsh acids to mild, selective reagents.[11][12][13]Predicted to be cleavable under similar conditions, possibly requiring slightly more forcing conditions.

Recommendation:

For research and development professionals, MOM-Cl remains a viable tool when its use is unavoidable and can be executed under the strictest safety controls. Its vast literature precedent provides a high degree of predictability.

However, for process development, scale-up, and any laboratory prioritizing the reduction of hazardous chemical use, the development of alternatives like this compound is strongly encouraged. While it currently requires initial investment in methods development (synthesis of the reagent and optimization of protection/deprotection), it offers a compelling path toward a safer, more sustainable synthetic toolkit. The CboM group can be considered a "drop-in" replacement for the MOM group in a synthetic strategy, with the expectation of similar reactivity and a potentially more robust stability profile. We recommend its investigation, beginning with small-scale trials to validate its performance for specific substrates.

References

  • Reddy, R.J. et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • Berliner, M.A. & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621.
  • Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]

  • Klotz, P. & Scharf, H.-D. (1996). A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl).
  • Sohn, J.-H. et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
  • Organic Chemistry Portal. MOM Ethers. Organic Chemistry Portal. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Tanimoto, H. et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Asian Journal of Organic Chemistry, 8(7), 1014-1017. [Link]

  • Tanimoto, H. et al. (2018). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. Organic & Biomolecular Chemistry, 16(1), 88-92. [Link]

  • Wikipedia. Chloromethyl methyl ether. Wikipedia. [Link]

  • Chong, J.M. & Shen, L. (1998). PREPARATION OF CHLOROMETHYL METHYL ETHER REVISITED.
  • Organic Syntheses. (1998). A SAFE AND CONVENIENT PREPARATION OF (METHOXYMETHYL)TRIBUTYLSTANNANE AND ITS USE IN A GENERAL SYNTHESIS OF METHOXYMETHYL ETHERS. Organic Syntheses, 75, 177. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • PubChemLite. This compound (C5H9ClO). PubChemLite. [Link]

  • PubChem. This compound. PubChem. [Link]

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X-ray crystallography of (Chloromethoxy)cyclobutane adducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of (Chloromethoxy)cyclobutane Adducts: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Stereochemical Challenge

This compound is a potent alkylating agent and building block used to introduce cyclobutyl-methoxymethyl (CB-MOM) moieties into pharmaceutical scaffolds. However, its adducts present a unique structural challenge: the cyclobutane ring puckering (20°–35°) combined with the rotational freedom of the chloromethoxy tail often leads to ambiguous NMR signals due to rapid conformational flipping in solution.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Advanced NMR (NOESY/HOESY) and Computational DFT for resolving the absolute stereochemistry of these adducts. While NMR is faster, SC-XRD is established here as the requisite gold standard for regulatory-grade structural assignment of CB-MOM adducts, particularly when used as quaternary ammonium salts or rigidified pharmacophores.

Comparative Analysis: SC-XRD vs. Alternatives

The following table evaluates the performance of structural elucidation methods specifically for this compound derivatives.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Advanced NMR (NOESY/ROESY) Method C: DFT + GIAO Prediction
Stereochemical Certainty Absolute (100%) Inferential (Ambiguous due to ring flip)Hypothetical (Model-dependent)
Ring Puckering Detection Direct Observation (Frozen conformer)Time-Averaged (often appears planar)Calculated Minima (Gas phase bias)
Sample Requirement Single Crystal (>0.1 mm)Solution (>2 mg)Structure File only
Suitability for Oils Low (Requires derivatization)HighN/A
Turnaround Time 24–72 Hours (post-crystallization)1–4 Hours12–48 Hours
Regulatory Acceptance Tier 1 (Definitive Proof) Tier 2 (Supporting Data)Tier 3 (Theoretical Support)
Why SC-XRD Wins for Cyclobutanes:

In solution, the cyclobutane ring undergoes "wing-flapping" inversion. NMR signals average these conformers, often making cis-1,3 and trans-1,3 substituents appear chemically equivalent or showing weak, conflicting NOE correlations. SC-XRD captures the molecule in a low-energy lattice state, freezing the puckering angle (


) and providing unambiguous relative and absolute configuration.

Strategic Workflow: From Oil to Crystal

This compound is typically a volatile liquid. To utilize SC-XRD, the analyte must be converted into a crystalline adduct. The most robust strategy is Quaternization , reacting the chloromethoxy electrophile with a rigid heterocycle to form a crystalline salt.

DOT Diagram 1: Structural Elucidation Decision Matrix

DecisionMatrix Start Analyte: this compound Adduct State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No NMR Run 1D/2D NMR (NOESY) Solid->NMR Quick Check XRD SC-XRD Analysis (Low Temp 100K) Solid->XRD Primary Path Deriv Derivatization Strategy: React with Picrate or Sulfonamide Oil->Deriv Form Salt Deriv->Solid Ambiguous Ambiguous Stereochem? (Overlapping Signals) NMR->Ambiguous Ambiguous->XRD Yes (Required) DFT DFT Calculation (Confirm Conformer) Ambiguous->DFT No (Rare) Result Definitive Structure Assigned XRD->Result DFT->Result

Caption: Decision matrix prioritizing SC-XRD for ambiguous cyclobutane stereochemistry. Note the critical derivatization step for oily adducts.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed for the This compound-Imidazole Adduct , a common model for bioactive quaternary salts.

Phase 1: Synthesis of Crystalline Adduct (Self-Validating)
  • Objective: Convert the oily chloromethyl ether into a solid quaternary ammonium salt.

  • Reagents: this compound (1.0 eq), 1-Methylimidazole (1.1 eq), Anhydrous Et₂O.

  • Procedure:

    • Dissolve 1-methylimidazole in anhydrous Et₂O under N₂ atmosphere.

    • Add this compound dropwise at 0°C.

    • Validation Check: A white precipitate should form immediately (quaternization is rapid).

    • Stir for 1 hour, filter under N₂, and wash with cold Et₂O.

    • Result: 1-(Cyclobutylmethoxymethyl)-3-methylimidazolium chloride.

Phase 2: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the chloride counterion's hygroscopicity.

  • Solvent System: Dissolve 20 mg of the salt in a minimum amount of Acetonitrile (good solubility).

  • Antisolvent: Diisopropyl ether or Ethyl Acetate (poor solubility).

  • Setup: Place the acetonitrile solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours.

  • Validation: Inspect under polarized light microscope. Suitable crystals will extinguish light (blink) when rotated.

Phase 3: X-Ray Data Collection
  • Temperature: 100 K (Critical). Cyclobutane rings have high thermal motion. Cooling freezes the ring in its ground-state puckered conformation.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to resolve the light atom (C, N, O) positions against the heavier Chlorine.

  • Refinement Note: The cyclobutane ring may show disorder (two puckered conformations occupying the same site). Use a disorder model (PART 1 / PART 2 in SHELX) if electron density maps show elongated ellipsoids.

Mechanistic Insight: The "Butterfly" Effect

Understanding the structural data requires visualizing the ring dynamics. The cyclobutane ring is not planar; it exists in a "butterfly" shape.

DOT Diagram 2: Cyclobutane Puckering & Adduct Geometry

Puckering cluster_XRD X-Ray Crystallography Output Planar Planar Transition State (High Energy) Puckered2 Puckered Conformer B (Ground State) Planar->Puckered2 Puckered1 Puckered Conformer A (Ground State) Puckered1->Planar Ring Flip (~1.5 kcal/mol) Result Freezes Single Conformer (Usually Equatorial) Puckered1->Result Adduct Adduct Substituent (-OCH2-Im+) Adduct->Puckered1 Equatorial (Favored) Adduct->Puckered2 Axial (Disfavored)

Caption: SC-XRD captures the thermodynamically favored 'Equatorial' puckered conformer, resolving stereochemical ambiguity present in solution-state NMR.

References

  • PubChem. "this compound | C5H9ClO".[1] National Library of Medicine. [Link]

  • Luger, P. & Buschmann, J. "Structure of Oxetane at 90K and 140K". J. Am. Chem. Soc. (1984).[2][3][4] (Foundational work on 4-membered ring puckering crystallography). [Link]

  • Bedford, C. D., et al. "Quaternary salts of 2-[(hydroxyimino)methyl]imidazole...". Journal of Medicinal Chemistry (1989). (Describes synthesis of chloromethyl ether adducts). [Link]

  • Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation...". Journal of Organic Chemistry. (Provides modern X-ray protocols for substituted cyclobutanes). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on growing crystals for X-ray diffraction". [Link]

Sources

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